2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSYSCBZMJEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373589 | |
| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67639-58-1 | |
| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone (CAS: 67639-58-1): Synthesis, Characterization, and Safe Handling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a key chemical intermediate. From its fundamental properties to detailed protocols for its synthesis, purification, and safe handling, this document serves as a comprehensive resource for laboratory professionals. The methodologies described are grounded in established chemical principles, ensuring both reliability and a clear understanding of the underlying scientific rationale.
Compound Profile and Significance
This compound is a substituted α-bromoacetophenone derivative. Its utility in research and development stems from the versatile reactivity of the α-bromoketone functional group, which serves as a powerful electrophilic site. This makes the compound an invaluable building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other targeted structures for pharmaceutical and agrochemical applications.[1][2] The presence of two bromine atoms and a methoxy group on the phenyl ring provides specific steric and electronic properties that can be leveraged in multi-step synthetic pathways.
| Property | Value | Source(s) |
| CAS Number | 67639-58-1 | [3] |
| Molecular Formula | C₉H₈Br₂O₂ | [3] |
| Molecular Weight | 307.97 g/mol | [3] |
| Physical Form | Solid | |
| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N | |
| SMILES String | COc1ccc(Br)cc1C(=O)CBr |
Synthesis Methodology: Electrophilic α-Bromination
The synthesis of this compound is typically achieved through the α-bromination of its precursor, 1-(5-bromo-2-methoxyphenyl)ethanone. This reaction is a cornerstone of organic synthesis, providing a direct route to valuable α-haloketones.
The Underlying Chemistry: A Mechanistic Perspective
The α-bromination of a ketone proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. This enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂). This mechanism explains the regioselectivity of the reaction, as bromination occurs specifically at the α-carbon. The choice of solvent and brominating agent can significantly influence reaction rate and selectivity.[4] For instance, acetic acid is a common solvent as it can facilitate enol formation and is relatively inert to bromine.[5][6]
Recommended Synthetic Protocol
This protocol describes a robust method for the synthesis of this compound using liquid bromine in a glacial acetic acid solvent system. This method is adapted from well-established procedures for the bromination of substituted acetophenones.[6]
Materials:
-
1-(5-bromo-2-methoxyphenyl)ethanone
-
Glacial Acetic Acid
-
Liquid Bromine (Br₂)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser)
-
Stirring apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1.0 equivalent of 1-(5-bromo-2-methoxyphenyl)ethanone in a minimal amount of glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to a temperature below 20°C. This is a critical step to control the reaction's exothermicity and prevent the formation of poly-brominated byproducts.[6]
-
Bromine Addition: Slowly add 1.0 equivalent of liquid bromine dropwise from the addition funnel with vigorous stirring. Maintain the temperature below 20°C throughout the addition. The slow addition is crucial for selectivity.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir while cooling for an additional 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water. This action quenches the reaction and causes the crude product, which is insoluble in water, to precipitate out of the solution.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold water to remove residual acetic acid and hydrobromic acid, followed by a wash with a cold, non-polar solvent like 50% ethyl alcohol or petroleum ether to remove unreacted starting material.[5][6]
-
Drying: Air-dry the crude product. The resulting solid can then be further purified by recrystallization.
Synthesis and Workup Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Safe handling workflow for lachrymatory compounds.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [8][9]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention. [10][8]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help. [11][8]* Spills: Evacuate the immediate area and alert colleagues and a supervisor. For small spills, use an appropriate spill kit (absorbent material) while wearing full PPE. For large spills, evacuate the laboratory and contact emergency personnel. [12][9]
Waste Disposal
All waste containing this compound, including contaminated consumables and mother liquor, must be disposed of in a clearly labeled container for halogenated organic waste, following institutional and regulatory guidelines. [13][14]
References
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- NIST WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
- Echemi. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)ETHANONE.
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- AKJournals. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- Echemi. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)
- MedchemExpress.com. methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone).
- Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
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- Consensus. Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.
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- ChemicalBook. 2-bromo-2',5'-dimethoxyacetophenone(1204-21-3) 1 h nmr.
- ChemicalBook. 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis.
- Fisher Scientific. Sigma Aldrich this compound 1 g.
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Aladdin. This compound.
- BLDpharm. 2-Bromo-1-(2-methoxyphenyl)ethanone.
- NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
- Zaera Research Group.
-
Sigma-Aldrich. 2-Bromo-1-(2,5-dimethylphenyl)ethanone AldrichCPR. [Link]
- NIH.
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2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone chemical properties
An In-Depth Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Introduction
This compound is a substituted α-bromoketone, a class of organic compounds renowned for their utility as versatile intermediates in synthetic chemistry. Its structure, featuring a dibrominated aromatic ring and a reactive α-bromoacetyl group, provides multiple sites for chemical modification. This makes it a valuable building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the α-bromo moiety makes the compound a potent electrophile, enabling a wide range of nucleophilic substitution and elimination reactions, while the substituted phenyl ring offers a scaffold for further functionalization.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and safe handling of this important synthetic intermediate. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific accuracy and practical utility.
Core Chemical and Physical Properties
The fundamental identity and characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in a laboratory setting.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 67639-58-1[1] |
| Molecular Formula | C₉H₈Br₂O₂[1] |
| Molecular Weight | 307.97 g/mol [1] |
| Canonical SMILES | COc1ccc(Br)cc1C(=O)CBr[1] |
| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N[1] |
| Physical Property | Value / Description |
| Physical Form | Solid[1] |
| Storage Temperature | 2-8°C, under inert atmosphere[2] |
| Flash Point | Not applicable[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. |
Synthesis and Mechanism
The primary route for synthesizing this compound is through the selective α-bromination of its precursor, 1-(5-bromo-2-methoxyphenyl)ethanone. This reaction is a cornerstone of organic synthesis for producing phenacyl bromides.
Synthetic Workflow
The synthesis is a two-step process starting from the commercially available 2-methoxyacetophenone, involving electrophilic aromatic substitution followed by α-bromination. However, for this guide, we will focus on the critical final step: the α-bromination of the ketone.
Sources
An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, detailed mechanistic insights, step-by-step experimental protocols, and the necessary quantitative data for successful and reproducible synthesis. The presented pathway emphasizes safety, efficiency, and high purity of the final product.
Introduction and Strategic Overview
This compound is a substituted α-bromoacetophenone derivative. The presence of a bromine atom on the aromatic ring and another at the α-position to the carbonyl group makes it a versatile building block for the introduction of various functionalities through nucleophilic substitution and cross-coupling reactions. Its synthesis requires a strategic approach to ensure regioselective introduction of the functional groups.
The most logical and efficient synthetic strategy involves a two-step sequence starting from the readily available 4-bromoanisole:
-
Friedel-Crafts Acylation of 4-bromoanisole with acetyl chloride to introduce the acetyl group, yielding 1-(5-bromo-2-methoxyphenyl)ethanone.
-
Selective α-Bromination of the resulting acetophenone derivative to afford the final product, this compound.
This pathway is advantageous due to the high regioselectivity of the Friedel-Crafts acylation, directed by the activating methoxy group, and the availability of mild and selective methods for the subsequent α-bromination.
Synthetic Pathway and Mechanistic Discussion
Step 1: Friedel-Crafts Acylation of 4-Bromoanisole
The initial step involves the electrophilic aromatic substitution of 4-bromoanisole with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Reaction:
Mechanism:
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2] The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3] The bromine atom is a deactivating but also ortho, para-directing group. The powerful activating effect of the methoxy group dominates the directing effects, favoring substitution at the positions ortho to it. Since the para position is blocked by the bromine atom, the acylation occurs selectively at the C2 position (ortho to the methoxy group), leading to the desired product.
Diagram of the Friedel-Crafts Acylation Mechanism:
1-(5-bromo-2-methoxyphenyl)ethanone + 2 CuBr₂ --(Solvent, Heat)--> this compound + 2 CuBr + HBr
Caption: Mechanism of CuBr₂-mediated α-bromination of a ketone.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromoanisole | 187.04 | ≥98% | Sigma-Aldrich |
| Acetyl chloride | 78.50 | ≥98% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | 133.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (anhydrous) | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (conc.) | 36.46 | 37% | Sigma-Aldrich |
| Copper(II) bromide | 223.35 | ≥99% | Sigma-Aldrich |
| Ethyl acetate | 88.11 | ACS grade | Sigma-Aldrich |
| Chloroform | 119.38 | ACS grade | Sigma-Aldrich |
| Sodium bicarbonate | 84.01 | ACS grade | Sigma-Aldrich |
| Anhydrous magnesium sulfate | 120.37 | ≥97% | Sigma-Aldrich |
Step-by-Step Synthesis
Diagram of the Experimental Workflow:
Caption: Overall experimental workflow for the synthesis.
Protocol for Step 1: Synthesis of 1-(5-bromo-2-methoxyphenyl)ethanone
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel over 15-20 minutes, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for an additional 15 minutes.
-
Add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(5-bromo-2-methoxyphenyl)ethanone.
Protocol for Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 1-(5-bromo-2-methoxyphenyl)ethanone (1.0 equivalent) and copper(II) bromide (2.2 equivalents) in a suitable solvent mixture such as ethyl acetate/chloroform.
-
Heat the mixture to reflux and maintain reflux until TLC analysis shows the disappearance of the starting material (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter to remove the precipitated copper(I) bromide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Product | Theoretical Yield (g) | Expected % Yield |
| 1 | 4-Bromoanisole | 1.0 | 1-(5-bromo-2-methoxyphenyl)ethanone | (based on starting material) | 75-85% |
| Acetyl chloride | 1.1 | ||||
| Aluminum chloride | 1.1 | ||||
| 2 | 1-(5-bromo-2-methoxyphenyl)ethanone | 1.0 | This compound | (based on starting material) | 80-90% |
| Copper(II) bromide | 2.2 |
Note: The theoretical yield should be calculated based on the actual amount of the limiting reagent used in the experiment.
Safety and Handling Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is a corrosive and lachrymatory liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane and Chloroform are volatile and harmful. Avoid inhalation and skin contact.
-
Copper(II) bromide is harmful if swallowed and can cause skin and eye irritation.
-
The final product, This compound , is expected to be a lachrymator and an irritant. Handle with care and appropriate PPE.
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The pathway leverages a regioselective Friedel-Crafts acylation followed by a mild and selective α-bromination using copper(II) bromide. This guide provides the necessary theoretical background, detailed experimental procedures, and safety information to enable researchers to successfully synthesize this valuable intermediate for applications in pharmaceutical research and development.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]
- Olah, G. A. (Ed.). (1963).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (2015). How can I carry out bromination?[Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
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Physical and chemical properties of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in synthetic organic chemistry and pharmaceutical research. The document details the compound's fundamental chemical and physical properties, offers a proposed synthetic pathway with a step-by-step protocol, and discusses its characterization, safety considerations, and potential applications. As a bifunctional molecule featuring both an electrophilic α-bromo ketone and a substituted aromatic ring, this compound serves as a versatile building block for the synthesis of more complex molecular architectures, including potential neurologically active agents. This guide is intended to serve as an essential resource for scientists leveraging this compound in their research and development endeavors.
Compound Identification and Structure
Accurate identification is paramount for ensuring the validity of experimental results and maintaining safety in the laboratory. This compound is a disubstituted acetophenone derivative. Its key identifiers and structural information are summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 67639-58-1 | |
| Molecular Formula | C₉H₈Br₂O₂ | |
| Molecular Weight | 307.97 g/mol | |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(=O)CBr |
| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N | |
Chemical Structure:
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in chemical reactions.
Physical Properties
-
Appearance: The compound exists as a solid at room temperature.
-
Solubility: Specific solubility data is not widely published. However, based on its structure, it is expected to have low solubility in water and good solubility in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.
-
Melting and Boiling Points: Experimentally determined values for melting and boiling points are not consistently reported in public databases. These values are typically determined empirically and can be found in supplier-specific Certificates of Analysis.
Chemical Properties and Reactivity
This compound possesses two primary sites of reactivity: the α-bromo ketone moiety and the substituted aromatic ring.
-
α-Bromo Ketone Reactivity: The carbon adjacent to the carbonyl group (the α-carbon) is highly electrophilic due to the presence of the bromine atom, a good leaving group. This makes the compound a potent alkylating agent . It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its utility as a synthetic building block.
-
Aromatic Ring Reactivity: The phenyl ring is substituted with a methoxy group (-OCH₃) and a bromine atom. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these substituents dictates the feasibility and regioselectivity of further modifications to the aromatic ring.
-
Stability: The compound is stable under standard storage conditions. However, as a potent alkylating agent, it should be stored away from strong nucleophiles and moisture to prevent degradation. It is classified as a combustible solid.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it or its analogs.[1] A plausible two-step synthetic route starting from 1-bromo-4-methoxybenzene is outlined below.
Proposed Synthesis Pathway
The synthesis involves the bromination of a substituted acetophenone, which itself is prepared via Friedel-Crafts acylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard methods for the synthesis of related α-bromo ketones.[2]
Step 1: Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone (Precursor)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent like dichloromethane.
-
Acylation: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride to the mixture.
-
Addition of Starting Material: Add a solution of 1-bromo-4-methoxybenzene in dichloromethane dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 1-(5-bromo-2-methoxyphenyl)ethanone[3], via column chromatography or recrystallization.
Step 2: α-Bromination to Yield this compound
-
Dissolution: Dissolve the purified precursor from Step 1 in a suitable solvent, such as glacial acetic acid or chloroform.
-
Bromination: Slowly add a solution of bromine (Br₂) in the same solvent dropwise. The reaction is often accompanied by the evolution of HBr gas, so it must be performed in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, methoxy, and methylene protons.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of two bromine atoms is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the C-O stretching of the methoxy group.
-
X-ray Crystallography: For solid materials, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure in the solid state, as has been done for similar compounds.[4]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules.
-
Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of pharmaceutical agents and drug candidates.[5] The α-bromo ketone functionality allows for the covalent attachment of this substituted phenyl moiety to other scaffolds, a common strategy in medicinal chemistry to explore structure-activity relationships.
-
Precursor to Neurologically Active Compounds: The phenethylamine scaffold is central to many classes of psychoactive substances. The related compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-known psychedelic drug.[6] this compound serves as a direct ketone precursor to the corresponding phenethylamine through reductive amination. This makes it a compound of interest for researchers designing novel ligands for serotonin receptors or other CNS targets.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its inherent reactivity and potential hazards.
-
Hazard Classification: Classified as a combustible solid.
-
Primary Hazards: As an α-bromo ketone, this compound should be regarded as a potent lachrymator (tear-gas agent) and a strong skin and respiratory tract irritant. It is a powerful alkylating agent and should be considered toxic.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
Conclusion
This compound is a specialized chemical reagent whose value lies in its structural features: a reactive electrophilic center for covalent bond formation and a substituted aromatic ring for further functionalization. Its role as a synthetic intermediate, particularly for accessing novel phenethylamine derivatives and other complex pharmaceutical targets, makes it a compound of significant interest to the scientific community. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in advancing chemical and pharmaceutical research.
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PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
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PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]
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Wikipedia. 2C-B. [Link]
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An In-Depth Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Doubly Activated Ketone
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its structure is characterized by a methoxy-substituted phenyl ring bearing two bromine atoms: one on the aromatic ring and one at the alpha-position to the carbonyl group. This unique arrangement of functional groups imparts a high degree of reactivity and renders it a versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the bromine on the phenyl ring, combined with the electron-donating methoxy group, influences the reactivity of the aromatic system, while the α-bromo ketone moiety serves as a potent electrophile, readily participating in nucleophilic substitution and condensation reactions. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential applications of this valuable chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 67639-58-1 | |
| Molecular Formula | C₉H₈Br₂O₂ | |
| Molecular Weight | 307.97 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES String | COc1ccc(Br)cc1C(=O)CBr | |
| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is logically approached in two main stages: the preparation of the precursor ketone, 1-(5-bromo-2-methoxyphenyl)ethanone, followed by its selective α-bromination.
Part 1: Synthesis of the Precursor, 1-(5-Bromo-2-methoxyphenyl)ethanone
The most direct method for synthesizing 1-(5-bromo-2-methoxyphenyl)ethanone is through the Friedel-Crafts acylation of 4-bromoanisole.
Caption: Workflow for the synthesis of the ketone precursor.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃), to an inert solvent like dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add acetyl chloride to the mixture with stirring.
-
Addition of Substrate: Dissolve 4-bromoanisole in DCM and add it dropwise to the reaction mixture via the dropping funnel. The methoxy group in 4-bromoanisole is an ortho-, para-director. Due to the steric hindrance from the methoxy group, acylation is favored at the para-position relative to the bromine atom (ortho to the methoxy group).
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-(5-bromo-2-methoxyphenyl)ethanone.
Part 2: α-Bromination to Yield this compound
The second step involves the selective bromination of the methyl group of the ketone. This is a common transformation for acetophenones.
Caption: Workflow for the final α-bromination step.
-
Reaction Setup: Dissolve the precursor, 1-(5-bromo-2-methoxyphenyl)ethanone, in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
Addition of Bromine: Slowly add a solution of bromine in acetic acid to the ketone solution with stirring. The reaction is typically performed at room temperature. The progress can be monitored by the disappearance of the bromine color.
-
Reaction Progression: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and any remaining bromine, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the α-bromo ketone functionality. The bromine atom is a good leaving group, making the α-carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
Key Reactions:
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new carbon-heteroatom bonds. This is a common strategy for building molecular complexity.
-
Hantzsch Thiazole Synthesis: Condensation with a thiourea or thioamide derivative provides a straightforward route to substituted thiazoles, a common scaffold in medicinal chemistry.
-
Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to the formation of carboxylic acid derivatives.
-
Formation of Heterocycles: It serves as a key building block for the synthesis of various heterocyclic systems, such as imidazoles and quinoxalines, through condensation reactions with appropriate binucleophiles.
The presence of the methoxy group and the bromine atom on the aromatic ring can also be exploited in further synthetic transformations, such as cross-coupling reactions or nucleophilic aromatic substitution, although these are generally less common due to the high reactivity of the α-bromo ketone.
Applications in Drug Discovery and Development
While specific, documented applications of this compound in marketed drugs are not prevalent in public literature, its structural motifs and reactivity profile place it as a valuable intermediate in the synthesis of biologically active molecules. Similar α-bromoacetophenones are known to be key intermediates in the synthesis of various pharmaceutical agents. For instance, related compounds are used in the development of enzyme inhibitors, where the electrophilic α-carbon can covalently modify active site residues. The substituted phenyl ring can be tailored to fit into specific binding pockets of target proteins.
The general class of substituted acetophenones is found in molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Therefore, this compound represents a versatile starting material for the construction of libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound, like other α-haloketones, should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and reactive molecule with significant potential as a building block in organic synthesis. Its preparation via a two-step sequence involving Friedel-Crafts acylation and subsequent α-bromination is a reliable and scalable process. The dual reactivity of its aromatic and α-keto-halide moieties makes it an attractive starting material for the synthesis of diverse and complex molecules, particularly in the pursuit of novel therapeutic agents. Further exploration of its synthetic applications is likely to uncover new pathways to valuable chemical entities.
References
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Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]
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PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. [Link]
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Organic Syntheses. Acetophenone, ω-methoxy-. [Link]
- Kumar, P., et al. Synthesis and evaluation of some new 2-bromo-1-(4-hydroxyphenyl)ethanone derivatives as potential anti-inflammatory agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry1997, 36(11), 1004-1007. (Note: This reference is for a related compound but illustrates the synthetic utility of the α-bromo ketone moiety). [No direct link available]
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BYJU'S. Friedel-Crafts Acylation And Alkylation Reaction. [Link]
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Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
An In-Depth Technical Guide to the Spectral Data of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of the synthetic building block, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone (CAS No. 67639-58-1). Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages a predictive approach grounded in the empirical data of close structural analogs and fundamental spectroscopic principles. By examining the spectral data of 2-bromo-1-(4-methoxyphenyl)ethanone, 1-(5-bromo-2-methoxyphenyl)ethanone, and 2-bromo-1-(2-methoxyphenyl)ethanone, we present a detailed forecast of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for the title compound. This guide is intended to serve as a valuable resource for researchers in the positive identification and quality assessment of this compound in a laboratory setting.
Introduction: The Significance of this compound
This compound is a halogenated aromatic ketone, a class of compounds that are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry and materials science. The presence of two bromine atoms and a methoxy group on the phenacyl moiety imparts a unique reactivity profile, making it a valuable precursor for a variety of chemical transformations.
Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of modern chemical analysis, providing a detailed fingerprint of a molecule's structure and connectivity. This guide will dissect the anticipated spectral data for this compound, providing a robust framework for its characterization.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. Our predictive analysis of its spectral data is based on understanding the electronic and steric influences of the substituents on the core acetophenone framework.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.
5.1. Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two bromine atoms, this cluster will have a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with relative intensities of approximately 1:2:1. The nominal molecular weight of this compound is 308 g/mol .
-
Major Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the bromomethyl group is a common fragmentation pathway for ketones. This would result in the formation of a bromomethyl radical (•CH₂Br) and a 5-bromo-2-methoxybenzoyl cation.
-
Loss of Bromine: Loss of a bromine radical from the molecular ion is another likely fragmentation pathway.
-
McLafferty Rearrangement: This rearrangement is not expected as there are no gamma-hydrogens available for abstraction.
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
5.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron energy of 70 eV. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to identify the presence of specific functional groups.
6.1. Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 1700 - 1720 | C=O stretch | Aromatic ketone (α-halogenated) |
| ~ 1580 - 1600 | C=C stretch | Aromatic ring |
| ~ 1250 - 1300 | C-O stretch | Aryl ether |
| ~ 1020 - 1080 | C-O stretch | Aryl ether |
| ~ 800 - 850 | C-H bend | Out-of-plane bending for substituted benzene |
| ~ 600 - 700 | C-Br stretch | Alkyl bromide |
6.2. Interpretation of IR Data
The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ketone. The presence of an α-bromine atom typically shifts this absorption to a higher wavenumber compared to an unhalogenated ketone. The various C-H and C=C vibrations of the aromatic ring will also be present, as will the characteristic C-O stretching of the methoxy group.
Conclusion
References
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PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
This technical guide provides a comprehensive analysis of the chemical properties and putative mechanism of action of this compound. As a member of the α-haloacetophenone class of compounds, its biological activity is predicted to be driven by its potent electrophilic nature, leading to covalent modification of biological macromolecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its reactivity, potential protein targets, and the experimental methodologies required to elucidate its precise molecular interactions.
Introduction: The Chemical and Biological Significance of α-Haloacetophenones
α-Haloacetophenones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent (alpha) carbon. These molecules are of significant interest in medicinal chemistry and chemical biology due to their inherent reactivity. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon—makes them valuable precursors in organic synthesis and potent agents for interacting with biological systems.[1]
The primary mode of biological action for many α-haloacetophenones is through the covalent modification of proteins.[2] This irreversible interaction can lead to the modulation of protein function, making these compounds effective enzyme inhibitors.[3] this compound, the subject of this guide, possesses the characteristic α-bromoacetophenone moiety and is therefore hypothesized to act as a covalent inhibitor of specific protein targets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₂ | |
| Molecular Weight | 307.97 g/mol | |
| CAS Number | 67639-58-1 | |
| Appearance | Solid | |
| SMILES | COc1ccc(Br)cc1C(=O)CBr |
Synthesis and Characterization
This compound is typically synthesized via the α-bromination of its acetophenone precursor, 1-(5-bromo-2-methoxyphenyl)ethanone. The most common method involves an acid-catalyzed reaction with an electrophilic bromine source.[4]
General Synthesis Protocol: Acid-Catalyzed α-Bromination
This protocol describes a general procedure for the synthesis of α-bromoacetophenone derivatives.
Materials:
-
1-(5-bromo-2-methoxyphenyl)ethanone
-
Acetic Acid (glacial)
-
Bromine (Br₂) or Pyridine hydrobromide perbromide
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents)
Procedure:
-
Dissolve 1-(5-bromo-2-methoxyphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add a stoichiometric amount of the brominating agent (e.g., Bromine or Pyridine hydrobromide perbromide) to the solution. The reaction is often exothermic and may require cooling.[4]
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.
-
The crude product is collected by filtration, washed with water to remove excess acid, and then dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.[5]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Melting Point Analysis: To assess the purity of the final product.
Core Mechanism of Action: Covalent Alkylation of Protein Nucleophiles
The central hypothesis for the mechanism of action of this compound is its function as a covalent inhibitor through the alkylation of nucleophilic amino acid residues on target proteins.
The Electrophilic Nature of the α-Bromo Ketone Moiety
The α-bromo ketone functional group is a potent electrophile. The electron-withdrawing inductive effect of the bromine atom increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[6] This reactivity is the cornerstone of its proposed biological activity. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where a nucleophilic residue from a protein attacks the α-carbon, displacing the bromide ion, which is an excellent leaving group.[5]
Caption: Proposed Sɴ2 mechanism for covalent inhibition.
Primary Nucleophilic Targets in Proteins
The reactivity of this compound will be directed towards nucleophilic amino acid residues. The selectivity for a particular residue is governed by its nucleophilicity and accessibility within the protein structure.
-
Cysteine: The thiol group (-SH) of cysteine is a soft and highly potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[7][8] It is the most probable target for alkylation by α-bromo ketones.[5] The formation of a stable thioether bond results in irreversible inhibition.[3]
-
Histidine: The imidazole ring of histidine can also act as a nucleophile, although it is generally less reactive towards α-bromo ketones than cysteine. Alkylation can occur on either of the nitrogen atoms in the ring.
-
Lysine: The ε-amino group (-NH₂) of lysine is a harder nucleophile. While it can be alkylated, the reaction is typically less favorable compared to cysteine, especially at physiological pH where the amino group is predominantly protonated (-NH₃⁺).[9]
Caption: Hierarchy of potential nucleophilic targets.
Potential Enzyme Classes Targeted
Given the reactivity profile, this compound is likely to inhibit enzymes that possess a nucleophilic residue in their active site. Structurally similar α-bromoacetophenone derivatives have been shown to inhibit:
-
Cysteine Proteases: These enzymes rely on a catalytic cysteine residue for their function and are prime targets for covalent inhibition by electrophiles.[3]
-
Protein Tyrosine Phosphatases (PTPs): Some PTPs have a critical cysteine residue in their active site, making them susceptible to inhibition by α-bromoacetophenones.[10]
-
Dehydrogenases: Certain dehydrogenases have been shown to be irreversibly inactivated by bromoacetophenone through modification of an active site residue.[11]
Experimental Workflows for Mechanism of Action Elucidation
To validate the proposed mechanism of action, a series of biochemical and biophysical assays are required.
Workflow for Identifying Covalent Binding
Caption: Workflow to confirm covalent modification.
Protocol for Mass Spectrometry-Based Covalent Adduct Identification
-
Incubation: Incubate the purified target protein (e.g., a cysteine protease) with a molar excess of this compound for a defined period (e.g., 1 hour) at 37°C. Include a control sample with the protein and vehicle (e.g., DMSO).
-
Removal of Unbound Inhibitor: Remove the excess, unbound inhibitor by dialysis against a suitable buffer or by using a desalting column (size-exclusion chromatography).
-
Mass Analysis: Analyze the protein samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor minus HBr indicates the formation of a covalent adduct.
-
Peptide Mapping (for site identification): a. Digest the modified and control proteins with a protease (e.g., trypsin). b. Analyze the resulting peptide fragments by LC-MS/MS. c. Identify the modified peptide by its increased mass and sequence it using MS/MS to pinpoint the exact amino acid residue that has been alkylated.
Conclusion
This compound is a chemically reactive molecule with a high potential for biological activity. Its mechanism of action is strongly predicted to involve the covalent, irreversible inhibition of protein function through the alkylation of nucleophilic amino acid residues, particularly cysteine. The experimental workflows outlined in this guide provide a robust framework for validating this hypothesis and identifying the specific molecular targets of this compound. A thorough understanding of its mechanism is crucial for its potential development as a chemical probe or therapeutic agent.
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Schirmeister, T. (1999). Inhibitors of cysteine proteases. Current Pharmaceutical Design, 5(12), 975-994. [Link][3]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link][4]
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Ab initio calculations on the selectivity of bromoethylamine for protein alkylation. (2012). MSU Chemistry. [Link][12]
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The mechanism of action of α‐glycosidase enzyme inhibitors. (n.d.). ResearchGate. [Link][13]
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How does the deprotonation of lysine occur before formaldehyde cross-linking? (2024). ResearchGate. [Link][9]
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Dunn, A. R., et al. (2014). Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α-Synuclein Aggregation and Toxicity. ACS Chemical Biology, 9(6), 1400-1406. [Link][14]
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Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion: Possible Path Bifurcation in the Addition-Substitution Borderline Region. (2011). American Chemical Society. [Link][15]
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BIH-Ph promoted reductions of α-bromoacetophenone derivatives. (n.d.). ResearchGate. [Link][16]
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Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link][17]
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Hempel, J. D., & Pietruszko, R. (1981). Bromoacetophenone as an affinity reagent for human liver aldehyde dehydrogenase. Journal of Biological Chemistry, 256(20), 10889-10892. [Link][11]
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2021). ACS Medicinal Chemistry Letters, 12(12), 1917-1924. [Link][18]
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The reaction mechanism of α-bromination of acetophenone derivatives. (n.d.). ResearchGate. [Link][19]
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Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. (2012). TopSCHOLAR. [Link][7]
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In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. (2020). Archiv der Pharmazie, 353(10), e2000171. [Link][20]
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Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (2010). Pharmacological Reviews, 62(3), 497-528. [Link][21]
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Recent advances in the development of covalent inhibitors. (2021). RSC Chemical Biology, 2(4), 1046-1062. [Link][22]
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Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (2023). Chemical Science, 14(10), 2686-2692. [Link][23]
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Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(1), 29-43. [Link][27]
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mechanism of alpha-halogenation of ketones. (2019). YouTube. [Link][28]
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Separation of Ketone and alpha Bromo ketone. (2023). Reddit. [Link][29]
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Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. (2021). Proteomics, 21(3-4), e1900386. [Link][2]
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Covalent inhibitors: a rational approach to drug discovery. (2019). RSC Medicinal Chemistry, 10(9), 1213-1228. [Link][30]
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Structural studies of cysteine proteases and their inhibitors. (2001). Acta Biochimica Polonica, 48(1), 1-20. [Link][31]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-20. [Link][32]
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Covalent Inhibition in Drug Discovery. (n.d.). ResearchGate. [Link][33]
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Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. (2017). Biochemistry, 56(32), 4249-4258. [Link][34]
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Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link][35]
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On dihydroorotate dehydrogenases and their inhibitors and uses. (2013). Journal of Medicinal Chemistry, 56(6), 2213-2244. [Link][36]
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Compounds from Natural Sources as Protein Kinase Inhibitors. (2019). Molecules, 24(19), 3569. [Link][37]
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synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025). YouTube. [Link][38]
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Reactions of Lysine. (2016). Biochemistry Online. [Link][39]
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Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L. (2023). ACS Catalysis, 13(9), 6289-6300. [Link][40]
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Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020). Proteomics, 21(3-4), e1900386. [Link][8]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). Pharmaceuticals, 18(6), 834. [Link][41]
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Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. (2014). Current Medicinal Chemistry, 21(32), 3666-3682. [Link][42]
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Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. (2018). Biotechnology Journal, 13(1), 1700189. [Link][43]
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A Technical Guide to the Biological Activities of Bromo-Methoxyphenyl Ethanone Derivatives
Abstract: The 2-Bromo-1-(phenyl)ethanone scaffold represents a versatile class of organic compounds that are pivotal as synthetic intermediates and as pharmacologically active agents. The strategic placement of bromo and methoxy substituents on the phenyl ring significantly modulates their physicochemical properties and biological activities. This guide provides an in-depth exploration of the derivatives of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, synthesizing current research to elucidate their therapeutic potential. We will dissect their anticancer, anti-inflammatory, and antimicrobial activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chemical scaffold for the development of novel therapeutics.
Section 1: Introduction to the Bromo-Methoxyphenyl Ethanone Scaffold
The core structure, an acetophenone derivative, is characterized by a phenyl ring, a ketone, and an α-bromine atom. The α-haloketone is a highly reactive functional group, making it a valuable precursor for synthesizing a wide array of heterocyclic compounds, such as thiazoles and chalcones, which are known for their pharmacological importance[1]. The presence of methoxy (-OCH₃) and bromo (-Br) groups on the phenyl ring is not merely decorative; these substituents are critical determinants of the molecule's biological profile. Methoxy groups, for instance, are frequently found in compounds with notable anticancer properties, potentially by enhancing interactions with biological targets[2]. Bromine, a halogen, can increase lipophilicity, thereby improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding.
Derivatives of this scaffold have emerged as promising candidates in several therapeutic areas. Their biological significance stems from their ability to interact with multiple cellular pathways, including those involved in cell proliferation, inflammation, and bacterial survival. This guide will systematically explore these activities, providing both a high-level overview and detailed experimental insights.
Section 2: Synthesis and Derivatization Strategies
The foundational step in exploring the biological activity of this class of compounds is their chemical synthesis. The parent acetophenones are typically the starting materials, which are then brominated at the α-carbon.
General Synthesis of α-Bromoacetophenones
A common and effective method for the synthesis of α-bromoacetophenones involves the direct bromination of the corresponding substituted acetophenone. For example, 2-Bromo-1-(4-methoxyphenyl)ethanone can be prepared by refluxing 4-methoxyacetophenone with cupric bromide in a solvent like ethyl acetate[1]. This method is often preferred over using liquid bromine due to its milder conditions and easier handling.
Rationale: Cupric bromide acts as a brominating agent that avoids the harshness and potential side reactions of elemental bromine. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The choice of ethyl acetate as a solvent is strategic due to its appropriate boiling point and its ability to dissolve the reactants while allowing for the precipitation of the product upon cooling[1].
Experimental Protocol: Synthesis via Cupric Bromide
-
Dissolution: Dissolve the starting acetophenone (e.g., 1-(5-Bromo-2-methoxyphenyl)ethanone) (1 equivalent) in ethyl acetate.
-
Addition of Brominating Agent: Add cupric bromide (CuBr₂) (1.5 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture. The solid that separates is filtered.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure α-bromoacetophenone derivative[1].
Caption: Simplified intrinsic apoptosis pathway induced by active compounds.
Data Presentation: Antiproliferative Activity of Analogous Compounds
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for two novel hydroxylated biphenyl compounds (analogs) against malignant melanoma cells, demonstrating the potency that can be achieved with related scaffolds.
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Compound 11 | Melanoma | 1.7 ± 0.5 | [3] |
| Compound 12 | Melanoma | 2.0 ± 0.7 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in DMSO (final DMSO concentration <0.1%) for 48-72 hours. Include a vehicle control (DMSO only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Section 4: Anti-inflammatory Properties
Inflammation is a critical factor in numerous diseases.[4][5] Derivatives of brominated methoxy-phenols have shown significant potential in mitigating inflammatory responses. Studies on 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), a structurally similar compound, reveal potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][6]
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory activity of these compounds is primarily attributed to their ability to simultaneously block two major pro-inflammatory signaling cascades:
-
NF-κB Pathway: They inhibit the phosphorylation and subsequent degradation of IκB-α. This action keeps the NF-κB transcription factor sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the expression of pro-inflammatory genes.[4][6]
-
MAPK Pathway: They reduce the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK and JNK. Since these kinases are upstream regulators of inflammatory mediators, their inhibition leads to a broad-spectrum anti-inflammatory effect.[4]
This dual inhibition results in a significant reduction in the production of inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways.
Data Presentation: Reduction of Inflammatory Mediators
Treatment with 2B5H4M led to a dose-dependent reduction in key inflammatory molecules in LPS-stimulated macrophages.
| Mediator | Effect | Concentration for Max Effect | Reference |
| Nitric Oxide (NO) | 76.4% reduction | 150 µM | [4] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent reduction in mRNA and protein levels | 50-150 µM | [4] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Measurement
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with varying concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubation: Incubate in the dark at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Section 5: Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Bromo-methoxyphenyl ethanone derivatives have shown promise in this area. Specifically, 2-Bromo-1-(2-methoxyphenyl)ethanone, a close analog to our core structure, has been identified as an irreversible inhibitor of MurA, an essential enzyme in bacterial cell wall biosynthesis.[7]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall is crucial for survival, providing structural integrity and protection from osmotic stress. The enzyme MurA catalyzes one of the initial steps in the biosynthesis of peptidoglycan, the primary component of the cell wall.
Causality: By irreversibly inhibiting MurA, 2-Bromo-1-(2-methoxyphenyl)ethanone effectively blocks the entire peptidoglycan synthesis pathway. This disruption leads to a compromised cell wall, rendering the bacterium unable to withstand internal turgor pressure, which ultimately results in cell lysis and death.[7] This mechanism is particularly attractive as MurA is a highly conserved enzyme in bacteria but is absent in humans, suggesting a potential for selective toxicity.
Data Presentation: Antibacterial Potency
| Compound | Target | Organism | IC₅₀ / MIC | Reference |
| 2-Bromo-1-(2-methoxyphenyl)ethanone | MurA Enzyme | E. coli | IC₅₀: 0.38 µM | [7] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Staphylococcus aureus, etc. | MIC: 2.5–5.0 mg/mL | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli or S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5x10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[8]
Caption: Workflow for the broth microdilution MIC assay.
Section 6: Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a class of compounds with significant and diverse biological potential. The evidence gathered from structurally related molecules strongly suggests that these compounds are promising candidates for development as anticancer, anti-inflammatory, and antimicrobial agents. Their activity is rooted in their ability to modulate fundamental cellular processes, such as apoptosis, key inflammatory signaling pathways (NF-κB and MAPK), and essential bacterial biosynthetic pathways.
The true value of this scaffold lies in its synthetic tractability. The core structure can be readily modified, allowing for systematic structure-activity relationship (SAR) studies. Future research should focus on:
-
Synthesizing a focused library of derivatives to optimize potency and selectivity for each biological target.
-
Conducting in-depth mechanistic studies to fully elucidate the molecular targets.
-
Performing comprehensive profiling , including ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo toxicity studies, to assess their drug-likeness and safety.
-
Exploring synergistic combinations with existing therapeutic agents to enhance efficacy and overcome resistance.
By pursuing these avenues, the scientific community can unlock the full therapeutic potential of bromo-methoxyphenyl ethanone derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.
Section 7: References
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021-05-26). PMC - NIH.
-
2-Bromo-2'-methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone). MedchemExpress.com.
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026-01-09). MDPI.
-
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI.
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate.
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Scilit.
-
2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate.
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025-07-02). NIH.
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Methodological & Application
Synthesis of chalcones from 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.
Topic: Synthesis of Novel Chalcones from 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The Claisen-Schmidt condensation remains the most efficient and versatile method for their synthesis, involving the base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[5][6] This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel chalcone, (2E)-1-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, starting from the highly functionalized precursor, this compound. The document elucidates the reaction mechanism, offers a detailed experimental procedure, outlines methods for purification and characterization, and provides troubleshooting guidance to ensure reproducible, high-yield synthesis.
Introduction: The Significance of the Chalcone Scaffold
Chalcones are naturally occurring open-chain flavonoids that serve as crucial biosynthetic precursors for a vast array of flavonoid and isoflavonoid compounds.[7][8] Their biological significance is largely attributed to the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in target proteins.[4] The versatility of the Claisen-Schmidt condensation allows for the facile introduction of diverse substituents onto both aromatic rings, making it a cornerstone reaction for generating extensive libraries for structure-activity relationship (SAR) studies in drug discovery.[6]
The starting material, this compound, presents a unique synthetic challenge and opportunity. The presence of an α-bromo group makes the α-protons exceptionally acidic and reactive, while the bromo and methoxy substituents on the phenyl ring can modulate the electronic properties and biological activity of the final chalcone product. This protocol is designed to control the reactivity of this advanced intermediate to achieve a specific, targeted condensation.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation.[9][10][11]
Overall Reaction:
(Self-generated image, not from a direct source)
Mechanism Insight:
The reaction mechanism involves three key stages:
-
Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-proton from the acetophenone derivative. The electron-withdrawing effect of the adjacent carbonyl group and the α-bromo substituent significantly increases the acidity of this proton, facilitating the formation of a resonance-stabilized enolate ion.[9][12]
-
Nucleophilic Attack (Aldol Addition): The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (4-chlorobenzaldehyde). This step forms a tetrahedral alkoxide intermediate.[12]
-
Dehydration: The alkoxide is protonated by the solvent (ethanol) to yield a β-hydroxy ketone (aldol adduct). Under the basic reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone. This elimination is highly favored as it results in a stable, conjugated π-system extending across the chalcone backbone.[9][13]
Detailed Experimental Protocol
This protocol outlines the synthesis, purification, and characterization of (2E)-1-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| This compound | C₉H₈Br₂O₂ | 323.97 | - | 1.00 g | 3.09 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | - | 0.43 g | 3.06 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 40% (w/v, aq.) | 2.5 mL | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 25 mL | - |
| Deionized Water | H₂O | 18.02 | - | ~200 mL | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq.) | As needed | - |
| Ethyl Acetate (TLC) | C₄H₈O₂ | 88.11 | - | As needed | - |
| Hexane (TLC) | C₆H₁₄ | 86.18 | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers (250 mL, 500 mL)
-
Büchner funnel and vacuum flask
-
Glass rod
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.00 g (3.09 mmol) of this compound and 0.43 g (3.06 mmol) of 4-chlorobenzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.[5][14]
-
Catalyst Addition: While stirring vigorously, add 2.5 mL of 40% aqueous potassium hydroxide solution dropwise to the reaction mixture over 5-10 minutes. A distinct color change (typically to yellow or orange) and the formation of a precipitate should be observed.[5][15]
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.
-
Work-up and Precipitation: Once the reaction is complete, pour the entire reaction mixture slowly into a 500 mL beaker containing ~150 g of crushed ice and 100 mL of cold deionized water. Stir the mixture with a glass rod for 15-20 minutes to ensure complete precipitation of the crude product.[16]
-
Neutralization: Acidify the mixture by adding 1 M HCl dropwise until the pH is approximately 7. This step neutralizes the excess KOH catalyst.[16]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual salts and base.[6][17]
Purification: Recrystallization
-
Dissolution: Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with 15-20 mL) and heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely.[18]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.[18]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.[18]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.
Characterization of the Final Product
The identity and purity of the synthesized chalcone should be confirmed using the following standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate (in multiple solvent systems) indicates high purity.
-
Melting Point: A sharp, narrow melting point range is indicative of a pure compound.[17]
-
FTIR Spectroscopy: The IR spectrum should show characteristic absorption bands.[19][20]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.[19][21][22]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[23]
| Technique | Expected Data for (2E)-1-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| FTIR (cm⁻¹) | ~3050 (Ar C-H str), ~1660 (C=O str, conjugated ketone), ~1600 (C=C str, alkene & aromatic)[24] |
| ¹H NMR (ppm) | 7.0-8.0 (m, aromatic and vinylic protons), ~3.9 (s, -OCH₃ protons)[21] |
| ¹³C NMR (ppm) | ~190 (C=O), 115-145 (aromatic and vinylic carbons), ~56 (-OCH₃)[21][22] |
| MS (m/z) | Molecular ion peak corresponding to the exact mass of C₁₆H₁₀Br₂ClO₂. |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for chalcone synthesis.
Claisen-Schmidt Reaction Mechanism
Caption: Key steps of the Claisen-Schmidt mechanism.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient base; reaction time too short; inactive starting materials. | Ensure KOH solution is freshly prepared and added correctly. Extend reaction time and monitor closely with TLC. Verify the purity of starting materials. |
| "Oiling Out" during Recrystallization | Solution is too concentrated; cooling too rapidly; high level of impurities. | Re-heat the mixture to dissolve the oil and add more hot solvent to decrease saturation. Allow the solution to cool more slowly. Pre-purify the crude product if necessary.[18] |
| Product is an Oil, Not a Solid | Product has a low melting point; significant impurities present. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify using column chromatography. |
| Multiple Spots on TLC | Incomplete reaction; side reactions (e.g., Cannizzaro reaction of aldehyde). | Ensure equimolar or slight excess of the ketone. Monitor reaction to avoid prolonged exposure to base after completion. Purify via column chromatography. |
References
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). ResearchGate. [Link]
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Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022). ResearchGate. [Link]
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Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]
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Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]
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Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube. [Link]
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The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Research Square. [Link]
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Chalcone: A Privileged Structure in Medicinal Chemistry. (2017). PubMed Central. [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PubMed Central. [Link]
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Spectral Properties of Chalcones II. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]
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Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry. [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]
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Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (2018). ResearchGate. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PubMed Central. [Link]
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SYNTHESIS OF CHALCONES. (2019). Jetir.org. [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]
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Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
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Synthesis, Biological Activity and Spectral Characterisation of Chalcon. (2019). IOSR Journal. [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.org. [Link]
-
Synthesis of two chalcone compounds. (2013). St Aloysius College. [Link]
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The Synthetic Versatility of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: A Guide for Organic Chemists and Drug Discovery Professionals
Introduction: Unveiling a Potent Building Block in Organic Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, α-haloketones stand out as exceptionally versatile intermediates. This guide focuses on a particularly intriguing member of this class: 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone . With its unique arrangement of a reactive α-bromoacetyl group and a dibrominated, methoxy-activated phenyl ring, this compound offers a rich platform for the synthesis of a diverse array of heterocyclic compounds, many of which are privileged scaffolds in drug discovery.
The presence of two bromine atoms at distinct positions—one on the aliphatic chain and one on the aromatic ring—opens up possibilities for sequential and chemoselective transformations. The α-bromo moiety is a potent electrophile, primed for reactions with a wide range of nucleophiles to forge new carbon-heteroatom and carbon-carbon bonds. Simultaneously, the aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of further molecular complexity. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures to provide a deeper understanding of the causality behind experimental choices, grounded in established reaction mechanisms. The protocols and application notes presented herein are designed to be a self-validating system, empowering you to confidently incorporate this versatile building block into your synthetic endeavors.
Core Applications in Heterocyclic Synthesis
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. This section will delve into two of its most prominent applications: the construction of thiazole and quinoxaline ring systems.
Synthesis of 2-Aminothiazoles via the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[1] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. This compound is an excellent substrate for this transformation, leading to the formation of 2-amino-4-(5-bromo-2-methoxyphenyl)thiazoles. These products are of significant interest as they are found in numerous biologically active compounds and can serve as intermediates for further functionalization.
Mechanistic Insights:
The reaction proceeds through a well-established mechanism. The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic α-carbon of the ketone in an SN2 fashion, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.[2]
Sources
Application Notes & Protocols: 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is paramount. 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone emerges as a highly valuable and versatile starting material in this pursuit. Its structure is strategically engineered with two key reactive sites: a highly electrophilic α-bromoketone moiety and a dibrominated aromatic ring.
-
α-Bromoketone: This functional group is a cornerstone in classical heterocyclic synthesis, readily participating in reactions with a wide array of nucleophiles to form five- and six-membered rings. The bromine atom serves as an excellent leaving group, while the adjacent carbonyl group activates the α-carbon for nucleophilic attack.
-
Substituted Phenyl Ring: The presence of a methoxy group and two bromine atoms on the phenyl ring offers multiple advantages. The electron-donating methoxy group can influence the regioselectivity of cyclization reactions. The bromine atoms provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further diversification and the synthesis of elaborate molecular architectures.
This guide provides detailed protocols for leveraging this compound as a precursor for the synthesis of three key classes of heterocycles: Thiazoles, Benzofurans, and Quinoxalines. These scaffolds are prevalent in numerous FDA-approved drugs and biologically active compounds.
Compound Profile: this compound
| Property | Value |
| CAS Number | 67639-58-1[1] |
| Molecular Formula | C₉H₈Br₂O₂[1] |
| Molecular Weight | 307.97 g/mol [1] |
| Appearance | Solid[1] |
| Key Functional Groups | α-Bromoketone, Aryl Bromide, Methoxy Ether |
Synthesis of 2-Aminothiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis is a robust and time-honored method for the construction of the thiazole ring.[2] The reaction proceeds via the condensation of an α-haloketone with a thioamide-containing species, such as thiourea.[2][3] This protocol details the synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)thiazole.
Underlying Mechanism
The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon. Subsequent dehydration yields the final aromatic 2-aminothiazole product.[3] The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.[3]
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq, 3.08 g, 10.0 mmol)
-
Thiourea (1.1 eq, 0.84 g, 11.0 mmol)
-
Ethanol (95%), 50 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.08 g) and thiourea (0.84 g).
-
Add 50 mL of 95% ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring. The solids should dissolve upon heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Slowly add saturated aqueous NaHCO₃ solution dropwise while stirring until the mixture is neutral or slightly basic (pH ~7-8). This neutralizes the HBr byproduct and precipitates the free amine.[3]
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with deionized water (2 x 20 mL) and cold ethanol (1 x 15 mL) to remove any unreacted starting materials and salts.
-
Dry the solid under vacuum. For further purification, the crude product can be recrystallized from ethanol.
Synthesis of Substituted Benzofurans
The construction of the benzofuran ring system can be efficiently achieved by reacting α-haloketones with phenols or substituted salicylaldehydes.[4][5][6] This protocol describes a one-pot synthesis of a substituted benzofuran via the reaction of this compound with a phenol, such as 4-methylphenol (p-cresol), under basic conditions.
Underlying Mechanism
The reaction typically proceeds via an initial O-alkylation (Williamson ether synthesis) where the phenoxide, generated in situ by a base, attacks the α-carbon of the bromoketone to form an α-aryloxy ketone intermediate. This intermediate then undergoes an intramolecular cyclization, often acid- or base-catalyzed, followed by dehydration to yield the aromatic benzofuran ring.[7]
Workflow for Benzofuran Synthesis
Caption: General workflow for the synthesis of a benzofuran derivative.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq, 1.54 g, 5.0 mmol)
-
4-Methylphenol (p-cresol) (1.2 eq, 0.65 g, 6.0 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.5 eq, 1.73 g, 12.5 mmol)
-
Acetone, anhydrous, 40 mL
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.54 g), 4-methylphenol (0.65 g), and anhydrous potassium carbonate (1.73 g).
-
Add 40 mL of anhydrous acetone and equip the flask with a magnetic stir bar and reflux condenser.
-
Heat the suspension to reflux (approximately 56°C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC until the starting bromoketone is consumed.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH solution (2 x 20 mL) to remove excess phenol, followed by water (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure benzofuran derivative.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles. A primary synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[8] this compound can be readily converted into its corresponding α-ketoaldehyde or 1,2-diketone, which can then react in situ with an o-phenylenediamine to yield the quinoxaline core. A common method involves oxidation of the α-bromoketone with dimethyl sulfoxide (DMSO) in what is known as the Kornblum oxidation.
Underlying Mechanism
The synthesis begins with the Kornblum oxidation, where the α-bromoketone is treated with DMSO. This forms an alkoxysulfonium salt, which, upon treatment with a mild base (like triethylamine), eliminates to form the 1,2-dicarbonyl species (an α-ketoaldehyde in this case). This intermediate is then condensed with an o-phenylenediamine. The reaction proceeds through the formation of a dihydropyrazine intermediate, which spontaneously oxidizes (often by air) to the stable, aromatic quinoxaline ring system.
Workflow for Quinoxaline Synthesis
Caption: One-pot workflow for the synthesis of a quinoxaline derivative.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq, 1.54 g, 5.0 mmol)
-
Dimethyl sulfoxide (DMSO), 15 mL
-
o-Phenylenediamine (1.0 eq, 0.54 g, 5.0 mmol)
-
Ethanol, 20 mL
-
Ice-water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.54 g) in DMSO (15 mL).
-
Heat the mixture at 80-100°C for 2-3 hours. This step forms the intermediate 1,2-dicarbonyl compound. Monitor the consumption of the starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
Add o-phenylenediamine (0.54 g) followed by ethanol (20 mL).
-
Heat the resulting mixture to reflux for an additional 2-4 hours. The solution will typically darken.
-
After the reaction is complete (as monitored by TLC), cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove residual DMSO.
-
Dry the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Safety and Handling
This compound is an α-bromoketone and should be handled with caution in a well-ventilated fume hood. α-Bromoketones are typically lachrymatory (tear-inducing) and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound serves as an exemplary building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of thiazoles, benzofurans, and quinoxalines demonstrate its utility. The predictable reactivity of the α-bromoketone core, combined with the potential for post-synthesis modification at the aryl bromide positions, provides researchers in drug development and materials science with a powerful tool for generating novel molecular entities.
References
- Arcadi, A., Cacchi, S., & Marinelli, F. (1995). A new and simple synthesis of 2,3-disubstituted benzofurans. Tetrahedron, 51(30), 8277-8284.
- Arias, L., Vara, Y., & Cossío, F. P. (2012). Regioselective preparation of benzo[b]furans from phenols and α-bromoketones. The Journal of Organic Chemistry, 77(17), 7673-7678.
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Guchhait, S. K., & Kashyap, M. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(17), 3186.
-
ResearchGate. (n.d.). Synthesis of benzofurans from α-haloketones and phenols. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4475-4478.
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 92, 525-535.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. Retrieved from [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]
-
Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from [Link]
-
PubMed. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Retrieved from [Link]
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Reaction conditions for 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone with aromatic aldehydes
Application Note & Protocol
Topic: Reaction Conditions for 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone with Aromatic Aldehydes: Synthesis of Substituted Chalcones
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of biologically relevant chalcones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. Chalcones, characterized by an α,β-unsaturated carbonyl system, are significant precursors in flavonoid biosynthesis and exhibit a wide range of pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry.[1] This guide details an optimized, base-catalyzed protocol, explains the underlying reaction mechanism, offers a systematic workflow, and presents a data-driven analysis of how aromatic aldehyde substituents influence reaction outcomes.
Introduction and Significance
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids widely found in edible plants.[2] Their core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a privileged scaffold in drug discovery.[3] This reactive moiety is crucial for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]
The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[5][6] This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde that lacks α-hydrogens.[7] The protocol outlined herein focuses on the specific reaction between this compound, a substituted α-halo ketone, and various aromatic aldehydes to produce a library of novel chalcone derivatives with potential therapeutic applications. Understanding the reaction conditions and the influence of substituents is critical for optimizing yields and purity.
Reaction Mechanism: The Claisen-Schmidt Condensation
The reaction proceeds via a base-catalyzed crossed aldol condensation mechanism. The presence of the carbonyl group and the α-bromo substituent increases the acidity of the α-hydrogens on the ethanone moiety.[8][9]
Step 1: Enolate Formation A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the this compound to form a resonance-stabilized enolate ion. This is the rate-determining step.
Step 2: Nucleophilic Attack The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).
Step 3: Dehydration The aldol intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the highly conjugated and stable α,β-unsaturated ketone system, yielding the final chalcone product. This step is typically rapid due to the stability of the resulting conjugated system.
Below is a diagram illustrating the core mechanistic pathway.
Caption: The Claisen-Schmidt condensation mechanism.
Experimental Protocol
This protocol provides a generalized procedure. Molar equivalents and reaction times may be adjusted based on the reactivity of the specific aromatic aldehyde used.
Materials and Reagents
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Anisaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Synthesis Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the selected aromatic aldehyde in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation: While stirring vigorously, slowly add a solution of 3.0-4.0 equivalents of NaOH or KOH in 5-10 mL of water. The addition is often done dropwise to control the reaction temperature, as the initial condensation can be exothermic.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate (the chalcone product is often insoluble in the ethanolic solution). Reaction times typically range from 4 to 12 hours.[10] Monitor the reaction via Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until the pH is approximately neutral (pH 6-7). This step neutralizes the excess base and precipitates any dissolved product.
-
Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, typically 95% ethanol, to yield the pure chalcone derivative.[10]
Experimental Workflow Diagram
Caption: General experimental workflow for chalcone synthesis.
Results and Discussion: Substituent Effects
The electronic nature of the substituent on the aromatic aldehyde significantly influences the reaction rate and final yield. This is due to its effect on the electrophilicity of the aldehyde's carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) increase the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and accelerating the nucleophilic attack by the enolate. This generally leads to faster reaction times and higher yields.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon. This slows down the rate of nucleophilic attack, often requiring longer reaction times or slightly more forcing conditions to achieve comparable yields.
Table 1: Influence of Aldehyde Substituent on Reaction Outcome
| Aromatic Aldehyde | Substituent (R) | Electronic Effect | Typical Reaction Time (h) | Expected Yield (%) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | 4 - 6 | 85 - 95 |
| 4-Chlorobenzaldehyde | -Cl | Moderate EWG | 6 - 8 | 80 - 90 |
| Benzaldehyde | -H | Neutral | 8 - 10 | 75 - 85 |
| 4-Anisaldehyde | -OCH₃ | Moderate EDG | 10 - 14 | 70 - 80 |
Note: Data presented are representative and may vary based on precise experimental conditions.
Safety Precautions
-
This compound is an α-halo ketone and should be handled with care as it is a lachrymator and a potential alkylating agent.[11]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents with appropriate care, avoiding inhalation and sources of ignition.
References
-
Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. (2025). ResearchGate. [Link]
-
Al-Salahi, R., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC622 Molecules-08-00793/]([Link] Molecules-08-00793/)
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Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells. (2023). AIP Publishing. [Link]
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Synthesis of two chalcone compounds. (2013). St Aloysius College. [Link]
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The Effect of Bromo Chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D Breast Cancer Cells. (n.d.). AIP Publishing. [Link]
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Kamble, V. M., et al. (2011). Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis of Biologically Active Substituted Chalcones. (n.d.). ScholarWorks at WMU. [Link]
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De Kimpe, N., et al. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
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SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. [Link]
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Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. (n.d.). ResearchGate. [Link]
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α-Halo ketone. (n.d.). Wikipedia. [Link]
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Al-Azab, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
-
Claisen-Schmidt condensation under solvent- free conditions. (n.d.). Indian Journal of Chemistry. [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]
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Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. (n.d.). ResearchGate. [Link]
-
Alpha Halogenation of Enols and Enolates. (n.d.). Chemistry Steps. [Link]
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Definitive Protocols for the Purification of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
An Application Note for Researchers and Development Scientists
Abstract
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is paramount, as contaminants can lead to significant side reactions, reduced yields, and complex downstream purification challenges. This guide provides a detailed examination of robust purification techniques, primarily focusing on recrystallization and flash column chromatography. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods effectively. The protocols are designed to be self-validating, incorporating in-process checks to ensure the isolation of high-purity material suitable for the most demanding applications.
Compound Profile and Safety Imperatives
Before handling the compound, it is crucial to be familiar with its properties and the associated safety protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67639-58-1 | [1][2] |
| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |
| Molecular Weight | 307.97 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | COc1ccc(Br)cc1C(=O)CBr | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Safety Considerations: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related α-bromo ketones and brominated aromatic compounds indicate significant hazards.[3][4][5][6]
-
Hazard Profile: Assumed to be a potent irritant to the skin, eyes, and respiratory tract.[4][5][6] It is classified as a lachrymator. Causes burns upon contact.[7]
-
Required Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and splash-proof safety goggles or a full-face shield.[3][5][7]
-
Handling: Avoid creating dust.[3][5] Use spark-proof tools and prevent electrostatic discharge.[3] Wash hands and any exposed skin thoroughly after handling.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Foundational Purification Strategy: Recrystallization
Recrystallization is the primary and most efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, which is typically a solid at room temperature, this technique is highly effective for removing minor impurities.[1]
The Science of Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling. Based on the purification of analogous structures, alcohols and non-polar/polar solvent mixtures are excellent candidates.[8][9]
Table 2: Candidate Solvents for Recrystallization
| Solvent/System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol (EtOH) | 78 | Often provides a good solubility gradient. The polarity may help exclude non-polar impurities. |
| Methanol (MeOH) | 65 | Similar to ethanol but with a lower boiling point, making it easier to remove from the final product. Mentioned in related syntheses.[9] |
| Isopropanol (IPA) | 82 | Less polar than EtOH/MeOH, potentially altering the solubility profile for better impurity rejection. |
| Ethyl Acetate / Hexane | Variable | A binary system offering fine-tuned polarity. The compound is dissolved in minimal hot ethyl acetate, and hexane is added as an anti-solvent until turbidity appears, promoting crystallization upon cooling. |
Detailed Recrystallization Protocol
Objective: To remove impurities by leveraging solubility differences.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add a small portion of the selected solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring.
-
Scientist's Note: Using an Erlenmeyer flask, rather than a beaker, reduces solvent evaporation and prevents contamination.
-
-
Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. Adding excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Causality: The porous structure of charcoal adsorbs colored impurities. Do not add charcoal to a boiling solution, as this will cause violent bumping.
-
-
Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Rationale: This step must be done quickly with pre-warmed glassware to prevent the desired compound from crystallizing prematurely on the filter paper.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Expertise: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystals.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent. The final product should be a crystalline solid.
Recrystallization Workflow Diagram
Caption: Workflow for purification by recrystallization.
Advanced Purification: Flash Column Chromatography
When recrystallization is insufficient to remove impurities with similar solubility profiles, or when dealing with an oily product, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).
Principle and System Selection
For this compound, a normal-phase setup is appropriate. The polar silica gel (stationary phase) will more strongly adsorb polar compounds. A non-polar mobile phase will elute non-polar compounds faster, while more polar compounds will elute later. The key to successful separation is selecting a mobile phase that provides a good separation factor (retention factor, Rƒ) for the target compound.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typical.[10]
-
Determining the Eluent System via TLC:
-
Dissolve a small sample of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a candidate eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the plate under UV light.
-
Goal: The ideal eluent system will move the spot corresponding to the desired product to an Rƒ value of 0.25-0.35 . Impurities should be well separated from this spot.
-
Detailed Flash Chromatography Protocol
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane). Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add another layer of sand on top.
-
Trustworthiness: A well-packed column is critical for good separation. Air bubbles or cracks in the silica bed will lead to poor resolution.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure (from a pump or inert gas), push the solvent through the column at a flow rate that results in a drop rate of several drops per second.
-
Expertise: This is "flash" chromatography; a faster flow rate than traditional gravity chromatography is used to minimize band broadening due to diffusion.
-
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Purity Analysis: Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Chromatography Workflow Diagram
Caption: Workflow for purification by flash column chromatography.
Verification of Purity
After purification, the identity and purity of the final product must be confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rƒ value that is distinct from any impurities present in the crude starting material.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis (NMR/Mass Spec): For absolute confirmation, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the chemical structure and identify any remaining trace impurities.
References
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Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility. [Online] Available at: [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 1-(4-Bromo-2-methoxyphenyl)ethanone. [Online] Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. [Online] Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Online] Available at: [Link]
-
Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. [Online] Available at: [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Online] Available at: [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Online] Available at: [Link]
-
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ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Online] Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. [Online] Available at: [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Application Notes & Protocols: Leveraging 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone for the Synthesis of Pharmaceutical Intermediates
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone (CAS No: 67639-58-1) as a versatile building block in the synthesis of complex pharmaceutical intermediates. We will move beyond simple procedural outlines to explore the mechanistic rationale behind its reactivity and provide robust, validated protocols for its application.
Compound Profile and Safety Mandates
This compound is a highly functionalized α-bromoketone, a class of reagents prized in organic synthesis for their electrophilic nature. The presence of two bromine atoms and a methoxy group provides multiple reaction handles, making it a valuable precursor for generating diverse molecular scaffolds.
Physicochemical Properties
A summary of the key properties of this reagent is essential for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 67639-58-1 | [1] |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | |
| Form | Solid | |
| SMILES | COc1ccc(Br)cc1C(=O)CBr | |
| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N |
Safety and Handling: A Non-Negotiable Protocol
Substituted phenacyl bromides are potent lachrymators and are corrosive. Strict adherence to safety protocols is mandatory.
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[2][3] An accessible safety shower and eyewash station are required.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]
-
Skin Protection : An impervious, flame-resistant lab coat is necessary.[2] Handle with chemically resistant gloves (e.g., nitrile), which must be inspected before use and disposed of properly.[2]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2][4]
-
-
Handling and Storage :
-
First Aid Measures :
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2][5]
-
If on Skin : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[2][5]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][5]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]
-
The Chemistry of a Privileged Electrophile: Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the high reactivity of the carbon atom alpha to the carbonyl group (the α-carbon). The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the C-Br bond for nucleophilic substitution (Sₙ2) reactions. This makes the bromoacetyl moiety a powerful electrophile.[6] Phenacyl bromides are widely used as precursors for a vast range of heterocyclic compounds, which form the core of many pharmaceutical agents.[6][7]
The substituents on the phenyl ring play a crucial role:
-
2-Methoxy Group : This electron-donating group can influence the electronic properties of the aromatic ring and may participate in or direct certain reactions.
-
5-Bromo Group : This provides a secondary site for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage introduction of complexity.
Caption: General workflow for utilizing the title compound in heterocyclic synthesis.
Application in Heterocyclic Synthesis: Protocols and Scientific Justification
The construction of five- and six-membered heterocycles is a cornerstone of medicinal chemistry.[7] This reagent is an exemplary starting material for building such scaffolds.
Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Cyclization
The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a reliable method for its construction.
Protocol: Synthesis of 2-Amino-4-(5-bromo-2-methoxyphenyl)thiazole
-
Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq, e.g., 3.08 g) in anhydrous ethanol (40 mL).
-
Addition of Thioamide : To the stirred solution, add thiourea (1.1 eq).
-
Scientist's Note: A slight excess of the thioamide ensures the complete consumption of the valuable α-bromoketone. Thiourea is used here to produce a 2-aminothiazole, a common pharmacophore. Other thioamides can be used to generate different 2-substituted thiazoles.
-
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate temperature. Refluxing provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization-dehydration cascade.
-
-
Workup and Isolation : After completion, allow the mixture to cool to room temperature. A precipitate (the hydrobromide salt of the product) will often form.
-
Neutralization : Cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide until the pH is ~8-9. This neutralizes the HBr generated and precipitates the free base of the thiazole product.
-
Scientist's Note: Careful neutralization is critical. A mild base is used to avoid any potential hydrolysis of other functional groups on the molecule.
-
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the product under vacuum. If further purification is required, recrystallization from ethanol or column chromatography can be employed.
Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis.
Synthesis of Substituted Imidazoles
The imidazole moiety is another critical heterocycle in medicinal chemistry, famously found in drugs like fluconazole and various kinase inhibitors.[8] A common route involves the reaction of an α-bromoketone with an amidine.
Protocol: General Synthesis of 2,4-Disubstituted Imidazoles
-
Reagent Preparation : Dissolve this compound (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Amidine Addition : Add the desired amidine hydrochloride salt (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).
-
Scientist's Note: An anhydrous, aprotic solvent is preferred to prevent competing hydrolysis reactions. The base is required to free the amidine from its salt form and to scavenge the HBr produced during the reaction. Using a carbonate base is often advantageous as it is inexpensive and easily removed by filtration.
-
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
Workup and Isolation : After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : The resulting crude residue can be purified by partitioning between ethyl acetate and water. The organic layer is then dried over sodium sulfate, filtered, and concentrated. Final purification is typically achieved via silica gel column chromatography to yield the pure imidazole product.
Summary and Outlook
This compound is a robust and highly adaptable starting material for constructing diverse, pharmaceutically relevant heterocyclic cores. Its well-defined reactivity as an electrophile, combined with a secondary site for cross-coupling, makes it an invaluable tool for building molecular libraries for drug discovery campaigns. The protocols detailed herein provide a validated foundation for researchers to confidently employ this reagent in their synthetic programs, with a clear understanding of the chemical principles and safety requirements that ensure successful and reproducible outcomes.
References
-
This compound. SINFOO. [Link]
-
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022-10-04). ResearchGate. [Link]
-
An investigation of the synthesis of vilazodone. ResearchGate. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]
-
Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate. [Link]
-
Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. (2018). Synthetic Communications. [Link]
-
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). Molecular Diversity. [Link]
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Application Note: A Validated Two-Step Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a valuable phenacyl bromide derivative for applications in medicinal chemistry and organic synthesis. The synthetic strategy involves an initial Friedel-Crafts acylation of 4-bromoanisole to yield the key intermediate, 1-(5-bromo-2-methoxyphenyl)ethanone[1]. This is followed by a selective α-bromination of the ketone to afford the target compound[2]. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, characterization data, and critical safety protocols.
Introduction and Synthetic Strategy
Phenacyl bromides, specifically α-bromoacetophenones, are versatile bifunctional intermediates. The presence of a reactive α-bromo-keto group allows for facile nucleophilic substitution, making them ideal starting materials for the synthesis of a wide array of heterocyclic compounds and complex organic molecules. The target compound, this compound (CAS 67639-58-1), incorporates two bromine atoms at distinct positions, offering differential reactivity for sequential chemical modifications[2].
Our synthetic approach is a robust and logical two-step process:
-
Step 1: Friedel-Crafts Acylation. We begin with the electrophilic aromatic substitution on 4-bromoanisole using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The powerful electron-donating and ortho-, para-directing nature of the methoxy group guides the acylation to the position ortho to it, as the para position is already occupied by bromine[3]. This reaction efficiently produces the intermediate ketone, 1-(5-bromo-2-methoxyphenyl)ethanone.
-
Step 2: α-Bromination. The intermediate ketone is then subjected to bromination at the α-carbon. This reaction proceeds readily in a solvent such as acetic acid, using elemental bromine. The acidic conditions facilitate the formation of an enol intermediate, which then attacks the bromine electrophile to yield the final α-bromo ketone product.
This document provides the detailed methodology to perform this synthesis reliably and safely in a laboratory setting.
Workflow and Reaction Scheme
The overall synthetic pathway is illustrated below. The process begins with commercially available starting materials and proceeds through a stable, isolable intermediate to the final product, with defined purification and characterization steps.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthetic step.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: α-Bromination |
| Starting Material | 4-Bromoanisole | 1-(5-Bromo-2-methoxyphenyl)ethanone |
| Reagent 1 | Acetyl Chloride (1.1 eq) | Bromine (1.05 eq) |
| Reagent 2 / Catalyst | Aluminum Chloride (1.2 eq) | Glacial Acetic Acid (solvent) |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Isolated Yield | 75-85% | 80-90% |
| Product Molecular Weight | 229.07 g/mol [1] | 307.97 g/mol [2] |
| Product Formula | C₉H₉BrO₂[1] | C₉H₈Br₂O₂[2] |
Experimental Protocols
Part 1: Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone (Intermediate)
Principle: This reaction is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution where an acylium ion acts as the electrophile[4]. The acylium ion is generated in situ from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride[5][6]. The reaction must be conducted under anhydrous conditions as aluminum chloride reacts exothermically with water, which would deactivate the catalyst.
Materials:
-
4-Bromoanisole (CAS: 104-92-7)
-
Anhydrous Aluminum Chloride (AlCl₃) (CAS: 7446-70-0)
-
Acetyl Chloride (CAS: 75-36-5)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM (50 mL) in the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel with vigorous stirring. Stir for 15 minutes at 0 °C.
-
Prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous DCM (20 mL).
-
Add the 4-bromoanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (50 mL). This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(5-bromo-2-methoxyphenyl)ethanone as a solid.
Expected Characterization:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.6 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃).
Part 2: Synthesis of this compound (Final Product)
Principle: This step involves the selective bromination of the methyl group adjacent to the carbonyl (the α-position). The reaction is typically performed in an acidic medium like glacial acetic acid, which catalyzes the enolization of the ketone. The electron-rich enol then attacks molecular bromine to form the α-brominated product and HBr.
Materials:
-
1-(5-Bromo-2-methoxyphenyl)ethanone (from Step 1)
-
Bromine (Br₂) (CAS: 7726-95-6)
-
Glacial Acetic Acid
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ice-cold water
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve 1-(5-bromo-2-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid (5 mL per gram of ketone) in a round-bottom flask with a magnetic stir bar.
-
Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 mL per mL of bromine).
-
Slowly add the bromine solution dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. A slight excess will result in a persistent yellow-orange color.
-
Stir the reaction at room temperature for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture slowly into a beaker of ice-cold water (100 mL). The product should precipitate as a solid.
-
Stir the aqueous suspension for 15-30 minutes to fully precipitate the product.
-
If the solution retains a yellow color from excess bromine, add saturated sodium thiosulfate solution dropwise until the color disappears.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product.
Expected Characterization:
-
Appearance: Solid[2].
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.7 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.4 (s, 2H, -COCH₂Br), 3.9 (s, 3H, -OCH₃). The key change is the disappearance of the methyl singlet at ~2.6 ppm and the appearance of the bromomethyl singlet at ~4.4 ppm.
-
Mass Spectrometry (MS): ESI-MS should show a characteristic isotopic pattern for two bromine atoms. Calculated m/z for C₉H₈Br₂O₂ is 307.97.
Safety and Handling Precautions
This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe burns upon skin contact and is fatal if inhaled[7][8]. Handle only in a fume hood. Have a neutralizing agent for spills, such as sodium thiosulfate solution, readily available[9].
-
Aluminum Chloride (AlCl₃): A water-reactive solid. It reacts violently with water, releasing heat and toxic HCl gas. Ensure all glassware is scrupulously dry and perform additions under an inert atmosphere.
-
Acetyl Chloride: Corrosive, flammable, and reacts with moisture. Handle with care.
-
Acetic Acid (Glacial): Corrosive and causes severe skin and eye burns[8][9]. Ensure adequate ventilation.
-
Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. Minimize exposure.
-
Quenching Procedures: Both the Friedel-Crafts reaction (quenching AlCl₃) and the bromination (quenching excess Br₂) are exothermic and produce gas. Perform these steps slowly and with caution, preferably in an ice bath.
Waste Disposal: All organic and corrosive waste must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations[9]. Do not mix incompatible waste streams.
References
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]
-
Qi, Z., Shi, Y., & Li, H. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2004. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(9), o2245. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Sun, J., Wang, Y., & Zhang, Y. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
- 1. 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 67639-58-1 [sigmaaldrich.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 9. fishersci.com [fishersci.com]
Application Notes: 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone as a Precursor for Advanced Optical Materials
Abstract: This technical guide elucidates the application of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone in materials science, focusing on its pivotal role as a precursor for the synthesis of chalcone derivatives with potential nonlinear optical (NLO) properties. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and characterization techniques for researchers and scientists in materials development and drug discovery.
Introduction: A Versatile Building Block
This compound is a halogenated aromatic ketone that serves as a highly versatile intermediate in organic synthesis.[1] While its applications have been noted in the synthesis of pharmaceutical and agrochemical compounds, its utility in materials science is an emerging area of interest. The presence of two bromine atoms and a reactive α-bromoketone moiety makes it an excellent candidate for constructing complex molecular architectures with unique photophysical properties.
The primary application in materials science for this compound lies in its use as a foundational reactant for the synthesis of chalcones. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are renowned for their broad spectrum of biological activities and their potential in the development of advanced materials, particularly in the field of nonlinear optics.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67639-58-1 | [1] |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | COc1ccc(Br)cc1C(=O)CBr | [1] |
| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N | [1] |
Core Application: Synthesis of Chalcones for Nonlinear Optical Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage.[3][4] Organic materials, particularly those with extended π-conjugation and donor-acceptor functionalities, are promising candidates for NLO applications due to their large optical nonlinearities and the tunability of their molecular structures.[4]
Chalcone derivatives synthesized from this compound are of particular interest in this domain. The core structure of these chalcones can be systematically modified to enhance their NLO properties. The bromo- and methoxy-substituents on one of the aromatic rings act as electron-donating or -withdrawing groups, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor for high second-order NLO activity.[5]
Synthetic Pathway: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (in this case, our title compound) with an aromatic aldehyde.
Caption: Generalized workflow for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.
Experimental Protocols
Protocol for Synthesis of a Representative Chalcone Derivative
This protocol describes the synthesis of (E)-1-(5-bromo-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a chalcone with a strong electron-withdrawing nitro group, which is expected to enhance the NLO properties.
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound and 4-nitrobenzaldehyde in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Condensation: Cool the flask in an ice bath. Slowly add 10% aqueous sodium hydroxide dropwise to the stirred solution. The addition should be monitored to maintain the temperature below 5°C.
-
Reaction Progression: After the addition of the base, continue stirring the reaction mixture in the ice bath for 2-3 hours. A precipitate should form during this time.
-
Isolation of the Product: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with copious amounts of deionized water until the filtrate is neutral. Further purify the product by recrystallization from ethanol to obtain the desired chalcone derivative.
Protocol for Characterization of the Synthesized Chalcone
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups in the synthesized chalcone.
-
Procedure: Record the FT-IR spectrum of the purified product.
-
Expected Peaks: Look for the characteristic C=O stretching vibration of the α,β-unsaturated ketone (typically around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings, and the asymmetric and symmetric stretching of the nitro group (if applicable).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure of the chalcone.
-
Procedure: Record ¹H and ¹³C NMR spectra of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Signals: In the ¹H NMR spectrum, the characteristic signals for the vinylic protons of the enone system should be observed as doublets with a coupling constant indicative of a trans configuration. Aromatic and methoxy protons will also be present in their respective regions. The ¹³C NMR spectrum should show the carbonyl carbon and other carbon signals consistent with the proposed structure.
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight of the synthesized chalcone.
-
Procedure: Obtain the mass spectrum of the product.
-
Expected Result: The molecular ion peak should correspond to the calculated molecular weight of the target chalcone.
Protocol for Evaluation of Second-Order NLO Properties (Kurtz-Perry Powder Technique)
-
Objective: To screen the synthesized chalcone for second harmonic generation (SHG) efficiency.[3]
-
Principle: This technique involves irradiating a powdered sample with a high-intensity laser beam and detecting the frequency-doubled light (second harmonic). The intensity of the second harmonic is compared to that of a standard NLO material (e.g., KDP or urea).
-
Procedure:
-
The purified chalcone is ground into a fine powder and packed into a sample holder.
-
The sample is irradiated with a pulsed Nd:YAG laser (1064 nm).
-
The generated second harmonic signal at 532 nm is detected by a photomultiplier tube.
-
The SHG efficiency is determined by comparing the signal intensity with that of a reference material.
-
Data Interpretation and Expected Outcomes
The successful synthesis of chalcone derivatives from this compound provides a pathway to novel materials with potential NLO properties. The presence of donor and acceptor groups on the aromatic rings is crucial for enhancing the second-order nonlinear susceptibility.
Caption: Conceptual difference between linear and nonlinear optical responses of a material.
A significant SHG signal from the Kurtz-Perry powder test would indicate that the synthesized chalcone possesses a non-centrosymmetric crystal structure and a large molecular hyperpolarizability, making it a promising candidate for further investigation as an NLO material.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of functional organic materials. Its application in the development of chalcone derivatives for nonlinear optics represents a significant avenue for materials science research. The protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these novel materials, paving the way for their potential use in advanced optical technologies.
References
-
Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023). Enhancing nonlinear optical responses via Methoxy Positional Isomerism in Chalcone-Based Materials. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Acid-based polymeric dispersants with 2-[2-(2-methoxyethoxy)ethoxy]acetic acid.
-
ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved January 17, 2026, from [Link]
-
International Journal of Research and Analytical Reviews. (2021). Growth and Characterization of NLO Active Chalcone Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2021). Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods. Retrieved January 17, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yield and purity.
The synthesis of this key intermediate typically proceeds via a two-step sequence starting from 2'-methoxyacetophenone: an initial electrophilic aromatic bromination followed by an α-bromination of the ketone. This guide is structured to address potential issues in both stages of this process.
Logical Synthesis Workflow
The overall strategy involves the sequential introduction of two bromine atoms onto the 2'-methoxyacetophenone scaffold. The first is a regioselective aromatic substitution, and the second is a substitution at the α-carbon of the ketone.
Caption: Synthetic pathway from 2'-methoxyacetophenone to the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield is extremely low after the two-step synthesis. Where is the most likely point of failure?
Answer: A low overall yield can result from inefficiencies in either or both steps. A systematic approach is best.
-
Isolate and Characterize the Intermediate: After the first step (aromatic bromination), do not proceed blindly. Purify a small sample of the reaction mixture and obtain analytical data (¹H NMR, LC-MS) to confirm the formation of 1-(5-bromo-2-methoxyphenyl)ethanone. If the yield of this intermediate is low, focus your optimization efforts on Step 1.
-
Assess Starting Material Purity: Ensure your 2'-methoxyacetophenone is pure and dry. Impurities can interfere with the catalyst and reaction kinetics.
-
Evaluate Step 2 Independently: If you have confirmed the successful synthesis of the intermediate, the low yield is likely from the α-bromination step. This reaction is often challenging due to potential side reactions and product instability. Focus on the points in Questions 4 and 5.
Question 2: I'm struggling with the first reaction (aromatic bromination). My TLC shows a significant amount of unreacted starting material and multiple product spots.
Answer: This points to issues with reaction conditions or catalyst activity, leading to incomplete conversion and poor regioselectivity.
-
Causality: The starting material, 2'-methoxyacetophenone, has competing electronic effects. The methoxy group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director.[1] The methoxy group's influence dominates, directing bromination to the para position (C5), but the overall ring reactivity is diminished compared to anisole itself.
-
Solutions:
-
Catalyst Choice & Handling: Lewis acids like AlCl₃ or FeCl₃ are essential but are extremely sensitive to moisture.[2] Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use freshly opened or purified Lewis acids.
-
Brominating Agent: While liquid bromine with a Lewis acid is common, N-Bromosuccinimide (NBS) can be a milder and more selective alternative, sometimes requiring only a protic acid catalyst or even proceeding under free-radical conditions depending on the protocol.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps control the reaction rate and minimize the formation of isomeric byproducts (e.g., 3-bromo) and polybrominated species.
-
Question 3: The α-bromination (Step 2) is giving me a mixture of mono- and di-brominated products at the alpha position. How can I improve selectivity?
Answer: The formation of an α,α-dibrominated byproduct is a classic challenge in ketone halogenation, particularly under basic conditions.
-
Causality: The initial α-bromination introduces an electron-withdrawing bromine atom, which increases the acidity of the remaining α-proton.[3] In basic media, this makes the second deprotonation and subsequent bromination faster than the first, leading to polyhalogenation.[3][4]
-
Solutions:
-
Use Acidic Conditions: The universally accepted method to favor mono-bromination is to perform the reaction under acidic conditions.[3][5] The reaction proceeds through an enol intermediate. The rate-limiting step is enol formation, which is independent of the halogen concentration.[5] Once the mono-brominated ketone is formed, the electron-withdrawing bromine atom destabilizes the transition state for further enolization, slowing down the second bromination.[3]
-
Recommended Reagents:
-
Copper(II) Bromide (CuBr₂): This is an excellent reagent for selective mono-bromination of ketones.[6] It acts as both a source of bromine and a Lewis acid catalyst. The reaction is typically run at reflux in a solvent like ethyl acetate or chloroform.[7]
-
Bromine in Acetic Acid: A classic method that provides the necessary acidic environment to promote selective mono-bromination.[5][8] Careful control of stoichiometry (using ~1.0-1.1 equivalents of Br₂) is critical.
-
-
Question 4: My final product appears to be forming, but it degrades during aqueous work-up or column chromatography. What is happening?
Answer: α-bromo ketones are potent electrophiles and lachrymators, and they can be unstable, especially in the presence of nucleophiles or bases.
-
Causality: The molecule has two electrophilic carbons: the carbonyl carbon and the α-carbon bearing the bromine. The bromide is also an excellent leaving group.[8] Nucleophiles (including water under certain conditions, or amines/hydroxides used in work-up) can attack these sites, leading to substitution or elimination reactions. Basic conditions can also promote Favorskii rearrangement or dehydrobromination.
-
Solutions:
-
Avoid Strong Bases: Do not use strong basic solutions (like NaOH or KOH) during the work-up. If you need to neutralize acid, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at low temperatures.
-
Minimize Contact with Water: Perform extractions efficiently and dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Purification Strategy:
-
Recrystallization: This is often the best method. It avoids prolonged contact with the silica gel stationary phase. Try solvents like ethanol, methanol, or a hexane/ethyl acetate mixture.
-
Chromatography: If chromatography is necessary, use a non-polar solvent system and consider deactivating the silica gel with a small amount of a non-nucleophilic agent like triethylamine mixed in with your eluent. Run the column quickly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A: The most direct and cost-effective starting material is 2'-methoxyacetophenone. It is commercially available and allows for a straightforward two-step synthesis.
Q2: Why is the first bromination directed to the 5-position (para to the methoxy group)? A: This is due to the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director due to resonance electron donation. The acetyl group (-COCH₃) is a deactivating, meta-director. The powerful activating effect of the methoxy group overrides the acetyl group's influence, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C5) is sterically less hindered than the ortho position (C3), making it the major site of substitution.
Q3: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product of each step should have a different Rf value from the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, LC-MS or GC-MS can be used to track the disappearance of starting material and the appearance of the product mass peak.
Q4: What are the primary safety concerns? A:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
α-Bromo Ketones: These compounds are strong lachrymators (tear-inducing agents) and skin irritants.[9] Handle the intermediate and final product in a fume hood and avoid inhalation or skin contact.
-
Lewis Acids (AlCl₃, FeCl₃): These are water-reactive and corrosive. Handle them in a dry environment (glovebox or under an inert atmosphere if possible) and quench them carefully.
Experimental Protocols
Protocol 1: Synthesis of 1-(5-bromo-2-methoxyphenyl)ethanone
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2'-methoxyacetophenone (10.0 g, 66.6 mmol) and dichloromethane (CH₂Cl₂, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous iron(III) chloride (FeCl₃) (1.08 g, 6.66 mmol) to the stirred solution.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.6 mL, 11.2 g, 70.0 mmol) in 20 mL of CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture back to 0 °C and slowly quench the reaction by adding 50 mL of cold water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 50 mL of saturated sodium thiosulfate solution (to remove excess bromine), followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, combine 1-(5-bromo-2-methoxyphenyl)ethanone (10.0 g, 43.7 mmol) and copper(II) bromide (CuBr₂) (21.8 g, 97.6 mmol) in 100 mL of ethyl acetate.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The color of the reaction will change from blue-green to a pale yellow/brown as the Cu(II) is reduced to Cu(I). The reaction typically takes 4-8 hours. Monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the copper salts. Wash the filter cake with additional ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from methanol or an ethanol/water mixture to yield the final product, this compound, as a solid.
Data Summary
| Brominating Agent for α-Bromination | Typical Conditions | Advantages | Disadvantages | Selectivity |
| CuBr₂ | Reflux in EtOAc or CHCl₃ | High selectivity for mono-bromination; Solid reagent is easy to handle.[6][7] | Stoichiometric amounts needed; Heterogeneous reaction can be slow. | Excellent |
| Br₂ / Acetic Acid | Room Temp or mild heating | Inexpensive; Acidic medium favors mono-bromination.[5] | Liquid bromine is hazardous; Requires careful stoichiometric control. | Good to Excellent |
| N-Bromosuccinimide (NBS) | Reflux with AIBN (radical) or acid catalyst | Easier to handle than liquid Br₂; Can be highly selective. | Can lead to aromatic bromination if conditions are not controlled. | Variable |
References
-
National Center for Biotechnology Information (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed Central. Available at: [Link]
- Google Patents (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
-
Quora (2020). What is bromination acetophenone?. Available at: [Link]
-
ResearchGate (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]
-
Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines. Journal of Organic Chemistry. Available at: [Link]
- Hong-xia, L. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Journal of Hebei Institute of Technology.
- The Royal Society of Chemistry (n.d.).
-
National Center for Biotechnology Information (n.d.). Synthetic Access to Aromatic α-Haloketones. PubMed Central. Available at: [Link]
- Arora, L., & Kapoor, J. K. (2017).
-
MDPI (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]
-
ResearchGate (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]
-
Chemistry Steps (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
The Organic Chemistry Tutor (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. PubChem. Available at: [Link]
-
Wikipedia (n.d.). Ketone halogenation. Available at: [Link]
-
Chemistry Steps (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]
- University of Wisconsin-Madison (n.d.).
-
National Institute of Standards and Technology (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. Available at: [Link]
- Fiveable (n.d.).
-
Chemistry LibreTexts (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central. Available at: [Link]
-
Reddit (2020). BROMINATION OF ACETOPHENONE. Available at: [Link]
-
Chemistry Stack Exchange (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Available at: [Link]
- Google Patents (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Pharmaffiliates (n.d.). 2-Bromo-1-(3-methoxyphenyl)ethan-1-one. Available at: [Link]
Sources
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Technical Support Center: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Prepared by the Gemini Senior Application Scientist Group
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the α-bromination of 1-(5-bromo-2-methoxyphenyl)ethanone. Our goal is to equip researchers with the insights needed to diagnose and resolve common side reactions, ensuring a successful and high-purity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My mass spectrometry and NMR data suggest the formation of a dibromoacetyl impurity. What causes this over-bromination and how can I prevent it?
Answer:
This is a classic case of polyhalogenation, a common side reaction in the α-bromination of ketones.[1][2]
Causality and Mechanism: The α-bromination of a ketone proceeds through an acid-catalyzed enol intermediate.[3][4][5] While the first bromine atom added to the α-carbon is electron-withdrawing and should deactivate the resulting enol towards further electrophilic attack, the reaction conditions can sometimes be harsh enough to promote a second bromination.[6] Factors like excess brominating agent, elevated temperatures, or prolonged reaction times can drive the formation of the α,α-dibromo ketone.
Troubleshooting and Preventative Measures:
-
Strict Stoichiometric Control: The most critical factor is the amount of brominating agent. Use no more than 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS) or bromine (Br₂).[2] Carefully weigh your reagents.
-
Controlled Reagent Addition: Add the brominating agent slowly and in a controlled manner. If using liquid bromine, dissolve it in the reaction solvent (e.g., acetic acid) and add it dropwise to the cooled ketone solution.[7][8] This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.
-
Temperature Management: Perform the addition at a low temperature (0-10 °C) to moderate the reaction rate.[7] After the addition is complete, you can allow the reaction to slowly warm to room temperature to ensure completion.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine for α-bromination, which can help minimize over-bromination.
Question 2: My reaction is sluggish and I have a significant amount of unreacted 1-(5-bromo-2-methoxyphenyl)ethanone starting material. How can I improve the conversion rate without generating more impurities?
Answer:
Incomplete conversion is often a result of suboptimal reaction kinetics or catalyst deactivation.
Causality and Mechanism: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[3][9] If the acid catalyst concentration is too low, the temperature is insufficient, or the reaction time is too short, the enol will not form at a sufficient rate, leading to poor conversion.
Troubleshooting and Preventative Measures:
-
Reaction Time: The reaction may simply need more time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). We recommend checking at intervals of 1, 2, and 3 hours post-addition.[9]
-
Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., glacial acetic acid as the solvent or a catalytic amount of HBr) is present to facilitate enolization.
-
Moderate Temperature Increase: If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C. However, be aware that higher temperatures can also increase the rate of side reactions, so this should be done cautiously while monitoring via TLC.[9]
Question 3: I've isolated a byproduct that appears to be a tribrominated compound, with an additional bromine on the aromatic ring. Why is the ring being brominated?
Answer:
This side reaction is an electrophilic aromatic substitution occurring in parallel with the desired α-bromination.
Causality and Mechanism: The starting material, 1-(5-bromo-2-methoxyphenyl)ethanone, contains a methoxy group (-OCH₃). This is a strongly activating, ortho-, para-directing group. Although the ring already bears a bromine atom, the methoxy group can still activate the remaining positions for further electrophilic attack by Br₂. This is especially prevalent if excess brominating agent is used. While α-bromination is generally faster, ring bromination can become competitive under forcing conditions.[10]
Troubleshooting and Preventative Measures:
-
Avoid Excess Brominating Agent: This is the primary cause. As mentioned in FAQ 1, strict control of stoichiometry is crucial.
-
Solvent Choice: Using a polar solvent like acetic acid can stabilize the charged intermediate in the α-bromination pathway, potentially favoring it over aromatic substitution.
-
Reaction Conditions: Milder conditions (lower temperature, shorter reaction time) will favor the kinetically faster α-bromination over the typically slower aromatic substitution.
Question 4: My NMR spectrum shows a broad singlet characteristic of a phenol (-OH) and the disappearance of the methoxy (-OCH₃) signal. What is causing this demethylation?
Answer:
You are observing the acidic cleavage of the aryl methyl ether, a well-documented reaction.[11]
Causality and Mechanism: The α-bromination reaction generates hydrobromic acid (HBr) as a byproduct. HBr is a strong acid capable of cleaving ethers.[12] The mechanism involves the protonation of the ether oxygen, making it a good leaving group (methanol). The bromide ion then attacks the methyl group via an Sₙ2 mechanism, yielding the demethylated phenol and methyl bromide.[11] This side reaction is accelerated by high temperatures and high concentrations of HBr.
Troubleshooting and Preventative Measures:
-
Temperature Control: Avoid excessive heating, as this significantly accelerates the rate of ether cleavage.
-
Minimize HBr Accumulation: If HBr byproduct is the suspected cause, you can try to remove it as it forms by carrying out the reaction under a gentle stream of an inert gas like nitrogen or argon.[8]
-
Use NBS: Using N-Bromosuccinimide (NBS) instead of Br₂ can be advantageous. The succinimide byproduct is less acidic than HBr, reducing the likelihood of ether cleavage.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this prolongs the exposure of the product to the acidic environment.
Data & Protocol Summaries
Table 1: Summary of Common Side Products and Diagnostic Signatures
| Side Product Name | Structure | Probable Cause | Key Analytical Signature (¹H NMR) |
| α,α-Dibromo Impurity | R-CO-CHBr₂ | Excess brominating agent, high temperature | Disappearance of the -COCH₂Br singlet (~4.4 ppm), appearance of a -COCHBr₂ singlet (~6.5 ppm) |
| Unreacted Starting Material | R-CO-CH₃ | Insufficient time/temperature, low catalyst | Presence of the -COCH₃ singlet (~2.6 ppm) |
| Ring Bromination Impurity | Br-R-CO-CH₂Br | Excess brominating agent | Complex changes in the aromatic region (fewer aromatic protons) |
| Ether Cleavage Product | HO-R-CO-CH₂Br | High temperature, prolonged exposure to acid (HBr) | Disappearance of -OCH₃ singlet (~3.8-3.9 ppm), appearance of a broad Ar-OH singlet |
R represents the 5-bromo-2-methoxyphenyl group.
Table 2: Comparison of Standard vs. Optimized Protocols
| Parameter | Standard Protocol | Optimized Protocol for High Purity | Rationale |
| Brominating Agent | Br₂ in Acetic Acid | N-Bromosuccinimide (NBS) | NBS is a milder, more selective reagent, reducing over-bromination and ether cleavage. |
| Equivalents of Agent | 1.1 - 1.2 eq | 1.0 - 1.05 eq | Prevents polybromination and aromatic substitution.[2] |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid or Dichloromethane (DCM) | Acetic acid acts as both solvent and catalyst. DCM can be used with a catalyst like p-TSA.[2] |
| Temperature | Room Temperature | 0 °C for addition, then warm to RT | Low temperature controls the initial exothermic reaction, minimizing side products.[7] |
| Addition Method | Rapid addition | Slow, dropwise addition of reagent solution | Maintains a low concentration of the electrophile to favor mono-substitution. |
| Work-up | Pour into water, extract | Pour into ice-water, quench with NaHSO₃ (if using Br₂), extract | Quenching destroys excess bromine. Ice-water dissipates heat. |
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the competing side reactions.
Caption: Main synthetic pathway to the target molecule.
Caption: Competing side reaction pathways.
References
- Kim, S., & Park, J. H. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide.
- Lord, R. L., & Korich, A. L. (2016). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
- Lord, R. L., et al. (2016). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 81(15), 6537-6547.
- McCabe, D. J., & DeBlasio, J. W. (2019). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols.
- Quora. (2020).
- LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471.
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. benchchem.com.
- Li, W., et al. (2024).
- BenchChem. (2025).
- ResearchGate. (n.d.). Bromination of Acetophenone Poster.
- PrepChem. (n.d.). Preparation of bromoacetophenone. prepchem.com.
- Wang, X., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(2), M988.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. masterorganicchemistry.com.
- Reddit. (2020). Separation of Ketone and alpha Bromo ketone. reddit.com.
- The Royal Society of Chemistry. (n.d.).
- Chem Help ASAP. (2020).
- YouTube. (2011).
- LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. chem.libretexts.org.
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Common impurities in 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone and their removal
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Welcome to the technical support center for this compound (CAS No: 67639-58-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities and purification of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
The impurity profile of your final product is intrinsically linked to the synthetic route, which is typically the α-bromination of 1-(5-bromo-2-methoxyphenyl)ethanone. The impurities can be categorized based on their origin.
-
Process-Related Impurities: These arise directly from the chemical transformation.
-
Unreacted Starting Material: 1-(5-bromo-2-methoxyphenyl)ethanone[1]. An incomplete reaction is a common cause, leading to the presence of the starting ketone.
-
Over-brominated Byproduct: 2,2-Dibromo-1-(5-bromo-2-methoxyphenyl)ethanone. The formation of this di-brominated species occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent[1]. The α-protons of the ketone are acidic and can be substituted sequentially.
-
Aromatic Ring Bromination: Though less common under controlled conditions, harsh reaction conditions (e.g., high temperatures or strong Lewis acids) can lead to further electrophilic substitution on the aromatic ring.
-
-
Reagent & Solvent-Related Impurities:
-
Residual Solvents: Solvents used in the reaction (e.g., acetic acid, dichloromethane) or purification (e.g., ethanol, ethyl acetate, hexane) may remain.
-
Byproducts from Brominating Agent: If using N-bromosuccinimide (NBS), residual succinimide will be present. If using elemental bromine (Br₂), hydrobromic acid (HBr) is generated, which can promote side reactions if not neutralized[2].
-
-
Degradation Products:
Q2: My crude product is yellow or brown, but the pure compound should be a solid. What causes this discoloration?
Discoloration is often indicative of impurities. Trace amounts of elemental bromine (Br₂), a common brominating agent, can impart a yellow or brownish hue. Additionally, minor degradation products or polymeric materials formed through side reactions can be highly colored. If the discoloration persists after initial workup, it suggests the presence of non-volatile, colored organic impurities that will need to be removed through purification techniques like recrystallization with activated carbon or column chromatography.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
Interpreting the NMR of your crude product is the most powerful diagnostic tool. Here’s a guide to identifying common impurities:
| Impurity Name | Expected ¹H NMR Signature |
| Target Product | A characteristic singlet for the -C(=O)CH₂ Br protons, typically around δ 4.4-4.7 ppm . Aromatic protons and the methoxy singlet (~δ 3.9 ppm ) will also be present.[5] |
| Starting Material | Appearance of a singlet for the acetyl group (-COCH₃ ) protons, typically around δ 2.6 ppm .[6] |
| Di-brominated Byproduct | A singlet for the -C(=O)CH Br₂ proton, shifted further downfield from the mono-bromo peak, often appearing around δ 6.0-6.5 ppm . |
| Succinimide (from NBS) | A characteristic singlet around δ 2.5-2.7 ppm . |
Q4: What is the most effective method to purify my product?
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the product. It is a cost-effective and scalable method, ideal for achieving high purity (>99%) when the main impurities are the starting material or the di-brominated byproduct.[7]
-
Column Chromatography is more powerful for separating complex mixtures or when impurities have similar solubility to the product. It offers finer separation based on polarity differences but is more time-consuming and uses larger volumes of solvent.[8]
Q5: How can I minimize impurity formation during the synthesis?
Controlling the reaction conditions is paramount. The α-bromination of ketones is acid-catalyzed and proceeds via an enol intermediate.[4][9]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS or Br₂). Using a large excess significantly increases the risk of forming the di-brominated byproduct.[1]
-
Temperature Control: Maintain a controlled temperature, as recommended by the specific protocol. Exothermic reactions can lead to a runaway increase in temperature, promoting side reactions.[10]
-
Reaction Time: Monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Acid-Free Conditions: When possible, using methods that avoid strong acids can prevent the decomposition of acid-sensitive functional groups.[2]
Q6: How should I store this compound to prevent degradation?
This compound is an α-bromoketone, which is a reactive electrophile and lachrymator.[3] Store the compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal. Protect it from moisture to prevent hydrolysis and from light, which can catalyze decomposition.
Troubleshooting Guides
Guide 1: Low Purity After Initial Synthesis
This guide provides a systematic workflow for diagnosing and resolving low purity issues immediately following the reaction workup.
Caption: Troubleshooting workflow for low purity.
Guide 2: Choosing the Right Purification Method
This decision tree helps you select the optimal purification strategy based on the impurity profile identified by TLC or NMR analysis.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is >90% pure and impurities consist mainly of starting material or the di-brominated byproduct.
-
Solvent Selection: The key is finding a solvent that dissolves the product well when hot but poorly when cold. Ethyl acetate, ethanol, or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl and then heat back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities. This step must be done rapidly to prevent premature crystallization.[7]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Large, pure crystals form with slow cooling. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is used for complex mixtures or when recrystallization fails to provide adequate purity.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give the product a retention factor (Rf) of ~0.3. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[8]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the mobile phase through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
-
Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]
-
De Borggraeve, W. M., et al. (n.d.). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Cytiva. (n.d.). Selection guide. Retrieved from [Link]
-
Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]
-
Chemcd. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
Sources
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- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Technical Support Center: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of this compound (CAS 67639-58-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the α-bromination of 1-(5-bromo-2-methoxyphenyl)ethanone. Our goal is to provide actionable, in-depth solutions grounded in established chemical principles to ensure the success of your synthesis.
Overview of the Synthesis
The target molecule is typically synthesized via the α-bromination of the precursor ketone, 1-(5-bromo-2-methoxyphenyl)ethanone. This reaction involves the selective halogenation of the carbon atom adjacent (alpha) to the carbonyl group. The most common method is an acid-catalyzed reaction using a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS).
The reaction proceeds through an enol intermediate, which is the rate-determining step in acid-catalyzed halogenations.[1][2] The enol, acting as a nucleophile, then attacks the electrophilic bromine source to yield the desired α-bromo ketone.[3][4] Careful control of reaction conditions is paramount to prevent side reactions and maximize yield.
Frequently Asked Questions & Troubleshooting Guide
Here we address specific issues that may arise during the synthesis.
Q1: My reaction is resulting in a very low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yield is a common issue stemming from several factors.
-
Incomplete Reaction: The α-bromination may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material, 1-(5-bromo-2-methoxyphenyl)ethanone, remains, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the brominating agent will naturally lead to an incomplete reaction. While a slight excess (e.g., 1.1-1.2 equivalents) of Br₂ or NBS is often used to drive the reaction to completion, a large excess can lead to the formation of di-brominated byproducts.[5]
-
Poor Quality Reagents: N-Bromosuccinimide can decompose over time, appearing yellow or brown due to the presence of Br₂.[6] Using freshly recrystallized NBS is recommended to minimize side reactions and ensure reactivity.[6]
-
Catalyst Issues: In acid-catalyzed reactions, the concentration and type of acid are crucial. The rate of halogenation is dependent on the concentration of both the ketone and the acid.[2] If using a heterogeneous catalyst like acidic alumina, ensure it is activated and used in the optimal amount (typically around 10% w/w).[5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Q2: I am observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these impurities and how can I avoid them?
A2: The presence of multiple byproducts typically points to a lack of selectivity in the bromination.
The primary culprits are often:
-
Di-α-bromination: Formation of 2,2-dibromo-1-(5-bromo-2-methoxyphenyl)ethanone. This occurs when the product is more reactive towards enolization and bromination than the starting material, or when an excess of the brominating agent is used.
-
Solution: Carefully control the stoichiometry of the brominating agent. Portion-wise addition of NBS can help maintain a low concentration of bromine and improve selectivity for the mono-brominated product.[5]
-
-
Aromatic Ring Bromination: The methoxy group (-OCH₃) is an activating group, which can direct electrophilic substitution onto the aromatic ring. While the existing bromine atom is deactivating, competitive ring bromination is still possible, especially under harsh conditions.
-
Solution: The choice of reaction conditions is critical. Using a catalyst like acidic alumina with NBS in methanol can favor α-bromination over nuclear bromination for ketones with moderately activating groups.[5] Reactions run at lower temperatures generally exhibit higher selectivity.
-
Reaction Selectivity Pathway
Sources
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- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Stability issues of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone under different conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on both foundational chemical principles and practical laboratory experience to ensure the integrity and success of your research.
Section 1: Understanding the Molecule - Core Stability Concerns
This compound is a versatile α-halogenated ketone, a class of compounds known for their utility as synthetic intermediates, particularly as alkylating agents in nucleophilic substitution reactions.[1] However, the very features that make it a reactive and valuable reagent also contribute to its potential instability under various experimental conditions.
FAQ 1: What are the primary factors that can cause the degradation of this compound?
The primary factors influencing the stability of this compound are exposure to bases, nucleophiles, elevated temperatures, and potentially light. The α-bromo ketone functionality is susceptible to several degradation pathways.
-
Base-Mediated Reactions: Even weak bases can promote elimination reactions, leading to the formation of α,β-unsaturated ketones, or facilitate nucleophilic substitution.[2][3]
-
Nucleophilic Attack: The electrophilic carbonyl carbon and the carbon bearing the bromine are both susceptible to nucleophilic attack.[1] This can lead to a variety of side products depending on the nucleophile present.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the compound can undergo hydrolysis to form the corresponding α-hydroxy ketone.[4]
-
Thermal Decomposition: Like many organic molecules, elevated temperatures can lead to decomposition. While specific data for this compound is limited, it is a solid at room temperature, suggesting reasonable thermal stability under standard conditions.[5]
-
Photostability: Brominated aromatic compounds can be sensitive to UV light, which can induce photochemical reactions.[6]
FAQ 2: How can I visually identify if my sample of this compound has degraded?
A pure sample of a similar compound, 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, is described as a white crystalline powder.[7] Any significant deviation from a white or off-white solid, such as discoloration to yellow or brown, may indicate the presence of degradation products. The formation of a liquid or oily substance from a solid sample could also be a sign of decomposition or the presence of impurities.
FAQ 3: What are the recommended storage conditions to ensure the long-term stability of this compound?
To maintain the integrity of this compound, proper storage is crucial. Based on information for analogous compounds and general principles for reactive intermediates:
-
Temperature: Store in a refrigerator, typically between 2-8°C.[8] Some suppliers may even recommend storage at -20°C.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.[8]
-
Container: Keep the container tightly closed to prevent the ingress of moisture.[10][11]
-
Light: Protect from light by using an amber vial or storing it in a dark place.
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Light | Protect from light | Avoids potential photochemical degradation. |
| Container | Tightly sealed | Prevents exposure to atmospheric moisture. |
Section 2: Troubleshooting Experimental Issues
This section addresses specific problems you might encounter when using this compound in your reactions.
FAQ 4: I am seeing multiple spots on my TLC analysis of a reaction mixture, even at the start. What could be the cause?
This is a common issue that can stem from either the starting material's purity or its degradation under the reaction or analysis conditions.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Run a TLC of the this compound as received from the supplier. If multiple spots are present, the issue is with the initial purity.
-
Consider purifying the starting material by recrystallization if necessary.
-
-
Assess Stability on TLC Plate:
-
Some compounds can degrade on the silica gel of the TLC plate, which is slightly acidic.
-
To test for this, spot the TLC plate and leave it in the sealed, un-eluted chamber for 10-15 minutes before developing. If new spots appear compared to a plate developed immediately, this indicates on-plate decomposition.
-
-
Evaluate Reaction Conditions:
-
If your reaction involves a base, even a mild one, it could be causing degradation.
-
Ensure your solvents are anhydrous and free of nucleophilic impurities.
-
FAQ 5: My reaction is not going to completion, and I suspect the this compound is degrading. How can I confirm this?
Monitoring the reaction progress with an appropriate analytical technique is key.
Analytical Workflow:
Caption: Workflow for monitoring reaction progress and detecting degradation.
Experimental Protocol: Reaction Monitoring by HPLC
-
Prepare a Standard: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution.
-
Initial Sample (t=0): Immediately after adding all reagents to your reaction, withdraw a small aliquot, quench it appropriately (e.g., with a dilute acid if the reaction is basic), and dilute it for HPLC analysis.
-
Time Points: Withdraw aliquots at regular intervals throughout the reaction, quenching and diluting them in the same manner.
-
Analysis: Analyze the samples by HPLC. A decrease in the peak area of the starting material that is not matched by a corresponding increase in the product peak area suggests the formation of side products due to degradation.
FAQ 6: I am performing a reaction with a nitrogen-based nucleophile and getting a complex mixture of products. What could be happening?
Alpha-bromo ketones are potent alkylating agents.[1] With nitrogen nucleophiles, several reactions are possible, leading to a complex product mixture.
Potential Reaction Pathways:
Caption: Potential reactions with amine nucleophiles.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the nucleophile. An excess can act as a base and promote side reactions.
-
Temperature Control: Run the reaction at a lower temperature to favor the desired substitution pathway over elimination or rearrangement.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge or DBU) to deprotonate the nucleophile without directly reacting with the starting material.
Section 3: Safe Handling and Disposal
FAQ 7: What are the key safety precautions when handling this compound?
This compound is a lachrymator and is corrosive, causing skin and eye irritation or burns.[10][11]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]
-
Spill Response: Have a spill kit ready. In case of a spill, evacuate the area and follow your institution's safety protocols for hazardous material cleanup.
FAQ 8: How should I dispose of waste containing this compound?
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11][13] Do not dispose of it down the drain.
References
-
AXEL. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Consensus. (2007, January 1). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
ResearchGate. (2024, April 3). Electrochemical Hydroxylation of α‐Bromoacetophenones: Access to α‐Hydroxyacetophenones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
Sources
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- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 31949-21-0|2-Bromo-1-(2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 9. axel.as-1.co.jp [axel.as-1.co.jp]
- 10. 2-Bromo-1-(4-methoxyphenyl)ethanone(2632-13-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
How to avoid the formation of byproducts in 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone reactions
Welcome to the technical support guide for reactions involving 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield and purity of your target molecule.
Introduction: The Challenge of Selective Bromination
The synthesis of this compound typically involves the α-bromination of 1-(5-bromo-2-methoxyphenyl)ethanone. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. The core challenge lies in achieving selective monobromination at the α-carbon without inducing further bromination or undesired electrophilic substitution on the aromatic ring. The presence of an activating methoxy group and a deactivating bromine atom on the phenyl ring creates a delicate balance that must be carefully managed.[1][2]
This guide will dissect the common issues encountered during this synthesis, explain the underlying chemical principles, and provide actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this reaction, and why do they form?
A1: The primary byproducts are typically:
-
α,α-Dibromo Ketone (2,2-Dibromo-1-(5-bromo-2-methoxyphenyl)ethanone): This forms when the initial product, the α-bromo ketone, undergoes a second bromination. The first bromine atom is electron-withdrawing, which slightly deactivates the carbonyl and can slow the rate of enolization. However, under forcing conditions or with excess brominating agent, this byproduct is a common impurity.[1][3]
-
Aromatic Ring Bromination Products: The starting material, 1-(5-bromo-2-methoxyphenyl)ethanone, contains an electron-donating methoxy group (-OCH₃) which activates the aromatic ring towards further electrophilic substitution.[2] This can lead to the formation of regioisomers where a third bromine atom is added to the phenyl ring. The position of this addition is directed by the existing substituents.
-
Degradation Products: The reaction generates hydrogen bromide (HBr) as a stoichiometric byproduct. HBr is a strong acid that can catalyze side reactions or cause the degradation of both the starting material and the product, especially at elevated temperatures.[3]
Q2: I am observing significant amounts of the α,α-dibrominated product. How can I improve the selectivity for monobromination?
A2: To favor monobromination, you need to control the reaction kinetics carefully. The rate-determining step for α-bromination is the formation of the enol intermediate.[4][5] Once the monobrominated product is formed, it can also enolize and react again. To prevent this:
-
Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of your brominating agent (e.g., Br₂, NBS). A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to dibromination.[6] Some protocols even recommend a substoichiometric amount of bromine.[1]
-
Slow Reagent Addition: Add the brominating agent slowly and incrementally to the reaction mixture. This maintains a low concentration of the electrophile at all times, favoring the reaction with the more reactive starting material over the monobrominated product.[4][7]
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-10 °C).[7] Lower temperatures decrease the overall reaction rate, providing a wider kinetic window to stop the reaction after the first bromination.
Q3: My main byproduct is from bromination on the aromatic ring. What causes this and how can it be prevented?
A3: Ring bromination is a classic electrophilic aromatic substitution (SEAr) reaction. It competes with the desired α-bromination. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions.[8] To suppress this side reaction:
-
Choose the Right Solvent: Solvents can influence selectivity. Using a polar, protic solvent like methanol or acetic acid can facilitate the desired acid-catalyzed enolization for α-bromination.[1][7] In contrast, less polar solvents might favor ring bromination.
-
Use a Specific Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for α-bromination as it can sometimes provide better selectivity, especially when used with a radical initiator (though the acid-catalyzed mechanism is more common for ketones). Polymer-supported brominating agents can also offer cleaner reactions with easier workup.[9]
-
Avoid Strong Lewis Acids: While the reaction is acid-catalyzed, avoid strong Lewis acids which are potent catalysts for electrophilic aromatic substitution. A Brønsted acid like HBr (generated in situ) or a catalytic amount of sulfuric or acetic acid is sufficient.[4]
Q4: The reaction mixture turns dark, and my yield is low. What could be the cause?
A4: A dark reaction color and low yield often point to product or starting material degradation. This is frequently caused by the HBr byproduct.[3] To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions which can be exacerbated by HBr.
-
HBr Scavengers: While not common in simple protocols, in sensitive systems, a non-nucleophilic base could be used to trap HBr. However, this can complicate the reaction as base-catalyzed bromination follows a different mechanism and can lead to polybromination (the haloform reaction).
-
Phase-Vanishing Protocol: A more advanced technique involves a multiphase system where an aqueous layer is used to trap the HBr as it forms, preventing it from causing decomposition in the organic phase where the reaction occurs.[3]
-
Prompt Work-up: Once the reaction is complete (as determined by TLC or other monitoring), proceed with the work-up immediately to quench the reaction and remove the acidic components.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (Starting material remains) | 1. Insufficient brominating agent.2. Reaction time too short.3. Temperature too low.4. Inadequate acid catalysis. | 1. Ensure accurate stoichiometry (1.0-1.05 eq. of brominating agent).2. Monitor the reaction by TLC until the starting material is consumed.3. Allow the reaction to slowly warm to room temperature after initial low-temp addition.4. Ensure a catalytic amount of acid (e.g., acetic acid as solvent, or a drop of H₂SO₄) is present.[10] |
| Multiple Spots on TLC (Dibromo, Ring Bromo, etc.) | 1. Excess brominating agent.2. Reaction temperature too high.3. Fast addition of bromine.4. Incorrect choice of solvent or catalyst. | 1. Re-run the reaction with precisely 1.0 equivalent of the brominating agent.2. Maintain the reaction temperature below 10 °C during addition.[7]3. Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes).4. Switch to a different solvent system, for example, from DCM to acetic acid or methanol.[1] |
| Product is an inseparable oil or difficult to purify | 1. Presence of multiple, closely-eluting byproducts.2. Residual acidic impurities. | 1. Improve the reaction selectivity using the steps above. If separation is necessary, try a different column chromatography solvent system (e.g., toluene/hexane).2. Perform a thorough aqueous work-up. Wash the organic layer with water, then saturated sodium bicarbonate solution to neutralize all acids, followed by brine. |
| Reaction stalls or is very slow | 1. Poor quality or wet reagents/solvents.2. Insufficient enol formation. | 1. Use freshly opened or purified solvents and reagents. Ensure starting ketone is dry.2. The rate-determining step is enolization.[11] Ensure proper acid catalysis. A switch to a solvent like neat trifluoroacetic acid at low temperatures can sometimes drive conversion for stubborn substrates.[6] |
Reaction Mechanisms and Control Strategies
Understanding the competing reaction pathways is crucial for troubleshooting.
Visualizing the Pathways
The following diagram illustrates the desired reaction path versus the formation of key byproducts.
Caption: Competing reaction pathways in the bromination of 1-(5-bromo-2-methoxyphenyl)ethanone.
Recommended Protocol for Selective α-Monobromination
This protocol is designed to maximize the yield of the target product while minimizing common byproducts.
Materials:
-
1-(5-bromo-2-methoxyphenyl)ethanone
-
Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow Diagram
Sources
- 1. zenodo.org [zenodo.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Challenges in the scale-up of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone synthesis
Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this important chemical intermediate. The information herein is curated to explain the underlying chemical principles and provide practical, field-tested solutions to common challenges encountered during laboratory and scale-up production.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of 4-bromoanisole with an appropriate acylating agent to form 1-(5-bromo-2-methoxyphenyl)ethanone. This is followed by the α-bromination of the resulting ketone to yield the final product.
While theoretically straightforward, the scale-up of this synthesis presents several challenges that can impact yield, purity, and safety. These challenges primarily stem from the inherent reactivity of the intermediates and the stringent conditions required for each step. This guide will address these challenges in a practical question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Friedel-Crafts Acylation of 4-Bromoanisole
Q1: What is the recommended procedure for the Friedel-Crafts acylation of 4-bromoanisole?
A representative procedure for the Friedel-Crafts acylation of 4-bromoanisole is as follows:
Experimental Protocol: Synthesis of 1-(5-bromo-2-methoxyphenyl)ethanone
-
Reagents and Equipment:
-
4-Bromoanisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
Standard glassware for work-up and purification
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Once the addition is complete, stir the mixture at 0-5 °C for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Dissolve 4-bromoanisole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(5-bromo-2-methoxyphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
-
Q2: My Friedel-Crafts acylation is giving a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in Friedel-Crafts acylation are a common issue. Here are the primary causes and their solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | Aluminum chloride is extremely hygroscopic and will be deactivated by moisture. | Ensure all glassware is thoroughly flame-dried before use. Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst quickly in a dry, inert atmosphere (e.g., under nitrogen or in a glovebox). |
| Insufficient Catalyst | The product ketone forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is required.[1] | Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. For some substrates, up to 2.0 equivalents may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction may not have sufficient energy to overcome the activation barrier at low temperatures. Conversely, high temperatures can lead to side reactions and decomposition. | If the reaction is sluggish at room temperature, consider gently heating the mixture to 30-40 °C. Monitor the reaction closely for the formation of byproducts by TLC. |
| Poor Reagent Quality | Impurities in 4-bromoanisole or acetyl chloride can interfere with the reaction. | Use freshly distilled or purified reagents. Ensure the acetyl chloride has not hydrolyzed to acetic acid. |
Q3: I am observing the formation of multiple products in my Friedel-Crafts acylation. What are the likely side reactions?
The primary side reaction of concern is the formation of isomeric products. The methoxy group in 4-bromoanisole is an ortho-, para-director. Since the para position is blocked by the bromine atom, acylation is expected to occur at the ortho position. However, under certain conditions, acylation at the other ortho position (meta to the bromine) can occur, leading to a mixture of isomers.
Troubleshooting Isomer Formation:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic product, which is often the desired isomer. Maintaining a low temperature (0-5 °C) during the addition of the electrophile is crucial.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.
Step 2: α-Bromination of 1-(5-bromo-2-methoxyphenyl)ethanone
Q4: What is a reliable method for the α-bromination of 1-(5-bromo-2-methoxyphenyl)ethanone?
A representative procedure for the α-bromination is as follows:
Experimental Protocol: Synthesis of this compound
-
Reagents and Equipment:
-
1-(5-bromo-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS, or a catalyst (e.g., a catalytic amount of HBr or AlCl₃) if using Br₂.
-
An appropriate solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard glassware for work-up and purification
-
-
Procedure (using NBS):
-
Dissolve 1-(5-bromo-2-methoxyphenyl)ethanone (1.0 equivalent) in a suitable solvent like carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator like AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization, typically from ethanol or a mixture of hexanes and ethyl acetate.
-
Q5: My α-bromination reaction is producing multiple byproducts. What are the common side reactions and how can I minimize them?
The most common side reactions in the α-bromination of aryl ketones are dibromination and aromatic bromination.
| Side Reaction | Explanation | Mitigation Strategies |
| Dibromination | The product, an α-bromo ketone, can undergo a second bromination at the α-position, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. | Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Aromatic Bromination | The aromatic ring can undergo electrophilic bromination, particularly if the ring is activated and a Lewis acid catalyst is used with Br₂. | Using NBS with a radical initiator is often preferred as it favors radical substitution at the α-position over electrophilic aromatic substitution. If using Br₂, avoid strong Lewis acid catalysts and consider using a milder catalyst or performing the reaction in a polar solvent like acetic acid. |
Q6: Purification of the final product, this compound, is proving difficult. What are some effective purification strategies?
α-Bromo ketones can be challenging to purify due to their reactivity and potential for decomposition.
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A good starting point is ethanol or a mixture of a non-polar solvent like hexanes with a more polar solvent like ethyl acetate.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. However, α-bromo ketones can be lachrymatory and may decompose on silica. It is advisable to use a less polar eluent system and to run the column quickly.
-
Trituration: If the product is a solid but contains oily impurities, trituration with a cold non-polar solvent like hexanes can help to remove the impurities.
III. Scale-Up Challenges
Q7: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up this synthesis from the lab bench to a pilot plant or industrial scale introduces several critical challenges:
-
Exothermic Reactions: Both the Friedel-Crafts acylation and the α-bromination can be highly exothermic.[2] Effective heat management is crucial to prevent runaway reactions and the formation of byproducts. On a larger scale, this requires reactors with efficient cooling systems and careful control over the rate of reagent addition.
-
Handling of Hazardous Reagents: Aluminum chloride is corrosive and reacts violently with water. Bromine is highly corrosive and toxic. On a large scale, the safe handling and transfer of these reagents require specialized equipment and procedures.
-
Work-up and Waste Disposal: The quenching of the Friedel-Crafts reaction with water generates acidic aqueous waste containing aluminum salts, which requires neutralization and proper disposal. The use of halogenated solvents also presents environmental concerns.
-
Product Isolation and Purification: Isolating and purifying large quantities of the solid product can be challenging. Efficient filtration and drying equipment are necessary. Recrystallization on a large scale may require specialized crystallizers to control crystal size and purity.
IV. Visualizations and Data
Reaction Workflow
Sources
Technical Support Center: Purification of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. As a critical intermediate in pharmaceutical synthesis, its purity is paramount. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation of this α-bromo ketone.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My crude product is a persistent oil and fails to crystallize, even after cooling. What's happening and how can I induce solidification?
Answer: This is a common issue, often referred to as "oiling out," and it typically indicates the presence of significant impurities that disrupt the crystal lattice formation of the desired product.[1] The most likely culprits are residual starting material, 1-(5-bromo-2-methoxyphenyl)ethanone, and the over-brominated byproduct, 2,2-dibromo-1-(5-bromo-2-methoxyphenyl)ethanone.[2][3]
Causality and Solution:
-
Impurity Interference: The similar structures of these impurities allow them to integrate into the forming crystal lattice, but their different shapes prevent the long-range order required for a solid. Residual solvent can also plasticize the solid, preventing crystallization.
-
Troubleshooting Steps:
-
Solvent Trituration: Attempt to "wash" the impurities out of the oil. Add a cold, non-polar solvent in which the product has poor solubility (e.g., hexane or a diethyl ether/hexane mixture). Vigorously stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving a more purified, solid product behind.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil. This can provide a template for crystallization.
-
Re-dissolve and Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, slowly add a non-polar "anti-solvent" (like hexane) until it just becomes cloudy. Then, add a drop or two of the first solvent to clarify the solution and allow it to stand undisturbed. Slow evaporation of the more volatile solvent can promote gradual crystallization.
-
Chromatographic Purification: If the above methods fail, the impurity load is likely too high for simple crystallization. The crude material must be purified by column chromatography before attempting recrystallization.[4]
-
Question 2: My TLC plate of the crude reaction mixture shows three spots clustered together. How can I tentatively identify the product, starting material, and major byproduct?
Answer: The three spots likely correspond to the starting ketone, the desired mono-brominated product, and the di-brominated byproduct. Their relative positions on the TLC plate are determined by their polarity.
Identification by Polarity:
-
General Principle: The polarity of these compounds is primarily influenced by the carbonyl group. The addition of bromine atoms, which are large and electron-withdrawing, slightly decreases the overall molecular polarity by shielding the carbonyl group and increasing the molecule's lipophilicity.
-
Expected Rf Values:
-
Highest Rf (Least Polar): 2,2-dibromo-1-(5-bromo-2-methoxyphenyl)ethanone. The two alpha-bromines make it the most lipophilic and least polar species.
-
Middle Rf: this compound (Your Product).
-
Lowest Rf (Most Polar): 1-(5-bromo-2-methoxyphenyl)ethanone (Starting Material). The unsubstituted α-position makes it the most polar of the three.
-
| Compound | Tentative Identity | Expected Relative Rf | Rationale |
| Top Spot | Dibromo-byproduct | Highest | Least polar due to two α-bromines |
| Middle Spot | Desired Product | Intermediate | Mono-brominated |
| Bottom Spot | Starting Material | Lowest | Most polar, unbrominated α-position |
To confirm, you can run co-spots on the TLC plate with your starting material if it is available.
Question 3: I am struggling to get good separation between my product and the starting material using column chromatography. The fractions are all mixed. What can I do?
Answer: This is a frequent challenge because the product and starting material have very similar polarities.[1] Achieving separation requires optimizing your chromatographic conditions to exploit the small difference in polarity.
Optimization Strategies:
-
Solvent System: Use a low-polarity mobile phase. A common mistake is using a solvent system that is too polar (e.g., 20-30% ethyl acetate in hexanes), which causes all compounds to elute too quickly. Start with a very low percentage of the polar solvent, such as 2-5% ethyl acetate or diethyl ether in hexanes/petroleum ether.[1] Sometimes, adding a small amount of a different solvent like toluene can alter the selectivity and improve separation.
-
Silica Gel Quality: Ensure your silica gel is dry and of good quality. Deactivated silica (exposed to moisture) has lower resolving power. Pre-drying the silica in an oven can sometimes help.[1]
-
Column Dimensions: Use a long, thin column rather than a short, wide one. A higher length-to-diameter ratio increases the number of theoretical plates, enhancing separation efficiency.
-
Loading Technique: Load the crude product onto the column in the smallest possible volume of solvent. Use the mobile phase solvent to dissolve your sample if possible. If insolube, use a minimal amount of a stronger solvent (like dichloromethane) and pre-adsorb the sample onto a small amount of silica gel before loading the dry powder onto the column.
-
Gradient Elution: If isocratic (constant solvent mixture) elution fails, a shallow gradient can be effective. Start with a very non-polar solvent (e.g., pure hexane) and slowly increase the percentage of the more polar solvent (e.g., 0% to 10% ethyl acetate over many column volumes).
Frequently Asked Questions (FAQs)
Question 1: What is the most common impurity I should expect in the synthesis of this compound?
Answer: The most prevalent impurity is typically unreacted starting material, 1-(5-bromo-2-methoxyphenyl)ethanone.[3] This is because the reaction is often stopped before reaching 100% conversion to prevent the formation of the second most common impurity, the 2,2-dibromo- byproduct.[1][3]
Question 2: What are the recommended starting conditions for recrystallizing the purified product?
Answer: A mixed-solvent system is often ideal. A good starting point is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate) and then slowly add a cold "anti-solvent" in which it is insoluble (e.g., hexanes or water) until persistent cloudiness appears. Let the solution cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Question 3: How can I avoid or minimize the formation of the dibrominated byproduct?
Answer: The formation of the 2,2-dibromo species is a result of over-bromination.[2] To minimize it:
-
Stoichiometry: Use no more than 1.0 to 1.05 equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂).
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture, allowing each portion to react before adding the next.
-
Temperature Control: Keep the reaction temperature low, typically starting at 0 °C and allowing it to slowly warm to room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress closely by TLC. Stop the reaction as soon as the starting material is mostly consumed, but before a significant amount of the higher-Rf dibromo spot appears.
Question 4: What are the critical safety precautions for handling this compound and other α-bromo ketones?
Answer: Alpha-bromo ketones are potent lachrymators (tear-inducing agents) and are corrosive to skin and respiratory tissues.[1][5] Strict safety measures are essential:
-
Engineering Controls: Always handle the compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles (not glasses), a lab coat, and heavy-duty gloves (nitrile gloves may not be sufficient; check compatibility charts for halogenated compounds).
-
Quenching: Have a quenching solution, such as sodium bisulfite or sodium thiosulfate, readily available to neutralize any spills or residual reagent.[4]
Visualized Workflows and Data
Impurity Profile and Purification Strategy
The following diagram illustrates the common impurities and the recommended purification methods to remove them.
Caption: Relationship between impurities and purification methods.
General Purification Workflow
This flowchart outlines the decision-making process for purifying the crude product after the initial reaction workup.
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Column Chromatography for Separation of Product from Starting Material
-
Column Preparation: Select a glass column with a high length-to-diameter ratio (~10:1 to 20:1). Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (~1 g) in a minimal volume of dichloromethane (~2-3 mL). Add ~2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed silica bed.
-
Elution:
-
Begin eluting with 100% hexanes (or petroleum ether) for at least two column volumes to settle the packing.
-
Switch to a 98:2 mixture of Hexanes:Ethyl Acetate.
-
Collect fractions (e.g., 10-15 mL each) and monitor them by TLC. The dibromo-byproduct will elute first, followed by the desired product. The starting material will elute last.
-
If separation is poor, maintain the isocratic elution. Do not increase the polarity too quickly.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of Purified this compound
-
Dissolution: Place the solid product from chromatography in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while swirling until the solid just dissolves.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add hexanes dropwise until the solution becomes faintly and persistently cloudy. Add one or two drops of hot isopropanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Small, well-defined crystals should form. Do not disturb the flask during this period.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes. Dry the crystals under vacuum.
References
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH). [Link]
-
Separation of Ketone and alpha Bromo ketone. (2023). Reddit. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health (NIH). [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. [Link]
-
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985. (n.d.). PubChem. [Link]
Sources
Catalyst selection for optimizing 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone synthesis
An essential precursor in pharmaceutical synthesis, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, presents unique challenges in its preparation. The dual presence of an activated aromatic ring and an enolizable ketone function necessitates a carefully optimized strategy to ensure selective α-bromination while preventing unwanted side reactions. This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis.
As Senior Application Scientists, we aim to move beyond simple protocols, focusing on the fundamental principles that govern catalyst selection and reaction outcomes. This guide is structured to address both high-level strategic questions and specific, hands-on troubleshooting issues encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding the synthesis of this compound.
Q1: What are the primary challenges in synthesizing this compound?
The primary challenge is achieving chemoselectivity. The starting material, 1-(5-bromo-2-methoxyphenyl)ethanone, has two potential sites for electrophilic bromination: the α-carbon of the ketone and the activated aromatic ring. The methoxy group is a strong activating group, which can promote further electrophilic aromatic substitution.[1][2] Therefore, the catalyst and reaction conditions must be chosen to exclusively favor the formation of the enol intermediate and its subsequent reaction at the α-carbon, without promoting aromatic bromination.[1][3]
Q2: Which brominating agent is superior: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both reagents can be effective, but they offer a trade-off between reactivity and handling.
-
Molecular Bromine (Br₂): Highly reactive and cost-effective. However, it is a hazardous, corrosive, and volatile liquid that requires stringent safety precautions.[4][5][6] Its high reactivity can sometimes lead to over-bromination or side reactions if not controlled carefully.[2][7]
-
N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle.[8][9] It is a milder source of electrophilic bromine, often leading to higher selectivity and cleaner reactions.[10][11] For substrates prone to side reactions, NBS is generally the preferred reagent. The byproduct, succinimide, is also water-soluble, simplifying the work-up.[8]
Q3: What is the role of an acid catalyst in this reaction?
An acid catalyst is crucial for the α-bromination of ketones. The reaction proceeds through an enol intermediate, which is the actual nucleophile that attacks the bromine source.[1][12] The formation of this enol from the ketone (keto-enol tautomerism) is the rate-determining step and is significantly accelerated by acid.[1][13] The acid protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove, thereby facilitating enol formation.[12][14]
Q4: Can Lewis acids be used as catalysts?
Yes, Lewis acids like Aluminum Chloride (AlCl₃) can catalyze the reaction. However, their role is highly dependent on stoichiometry.
-
Catalytic Amounts: A small amount of AlCl₃ can effectively promote α-bromination by coordinating to the carbonyl oxygen, similar to a Brønsted acid.[3]
-
Stoichiometric/Excess Amounts: Using an excess of a strong Lewis acid like AlCl₃ can lead to a "swamping catalyst effect."[3] In this scenario, the Lewis acid complexes strongly with the carbonyl group, deactivating the side chain towards bromination and instead activating the aromatic ring for electrophilic substitution, which would be an undesirable outcome for this synthesis.[3][15]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low to No Conversion of Starting Material | 1. Inactive Catalyst: The acid catalyst is impure, insufficient, or has degraded. 2. Low Temperature: The reaction temperature is too low to overcome the activation energy for enol formation.[16] 3. Poor Reagent Quality: The brominating agent (especially NBS) may have degraded over time. | 1. Verify Catalyst: Use a fresh, pure source of acid catalyst (e.g., p-TsOH, glacial acetic acid). If using a solid catalyst like acidic alumina, ensure it is properly activated and not basic.[10] 2. Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC. For many α-brominations, temperatures between room temperature and 60 °C are effective. 3. Check Reagent Purity: Impure NBS can be yellow or brown due to free bromine and may give unreliable results.[11] Recrystallize NBS from hot water if its purity is in doubt.[11] |
| Formation of Poly-brominated Byproduct (di-α-bromo) | 1. Excess Brominating Agent: Using more than one equivalent of Br₂ or NBS. 2. Reaction Hotspots: Poor temperature control or rapid addition of the brominating agent can lead to localized areas of high concentration and temperature, promoting further reaction. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. The introduction of the first electron-withdrawing bromine atom deactivates the α-position, which naturally disfavors a second bromination under controlled, acidic conditions. 2. Slow Addition: Add the brominating agent dropwise as a solution over a prolonged period. This maintains a low instantaneous concentration and allows for better heat dissipation, preventing over-reaction.[1] |
| Significant Aromatic Bromination Byproduct | 1. Highly Activating Conditions: The catalyst system is too aggressive, favoring electrophilic aromatic substitution over α-bromination. This is a risk with excess strong Lewis acids.[3] 2. Inappropriate Solvent: Certain solvents can influence the reaction pathway. | 1. Switch to a Milder System: If using Br₂/AlCl₃, ensure the AlCl₃ is strictly catalytic. The ideal approach is to switch to a milder, more selective system like NBS catalyzed by acidic alumina or p-toluenesulfonic acid.[8][10] 2. Solvent Optimization: Solvents like methanol or acetonitrile are often effective for NBS brominations.[10] For Br₂, acetic acid is a common choice as it also serves as a catalyst.[17] |
| Reaction Stalls or is Sluggish | 1. Insufficient Catalyst: The amount of acid catalyst is too low to effectively promote the rate-determining enolization step. 2. Presence of Base: Trace amounts of basic impurities in the starting material or solvent can neutralize the acid catalyst. | 1. Increase Catalyst Loading: Incrementally add more acid catalyst. Monitor the reaction progress by TLC to find the optimal loading. 2. Ensure Anhydrous & Acidic Conditions: Use dry solvents and ensure the starting ketone is free from basic residues from a previous step. A pre-treatment of the reaction mixture with a small amount of acid before adding the brominating agent can be beneficial. |
Visualizing the Core Mechanism & Troubleshooting
Understanding the reaction pathway and having a logical workflow are critical for success.
Mechanism: Acid-Catalyzed α-Bromination
The reaction proceeds via a three-step mechanism, with the formation of the enol intermediate being the rate-determining step.[1]
Caption: Acid-catalyzed α-bromination mechanism.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common experimental issues.
Caption: A logical troubleshooting workflow for the bromination reaction.
Recommended Experimental Protocol
This protocol utilizes N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) for a controlled and selective α-bromination.
Materials:
-
1-(5-bromo-2-methoxyphenyl)ethanone
-
N-Bromosuccinimide (NBS), recrystallized
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-bromo-2-methoxyphenyl)ethanone (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the substrate) and p-toluenesulfonic acid monohydrate (0.1 eq). Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Brominating Agent Addition: Add N-Bromosuccinimide (1.1 eq) to the flask in a single portion.
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine species), saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.[4]
-
NBS is an irritant; avoid inhalation and skin contact.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][5]
-
Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).
References
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Support.
- Dolly Corporation. (2025).
- Pore, D. M., et al. (2012). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.
- Quora. (2020).
- Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- Organic Chemistry. (2021). N - Bromosuccinimide (NBS)
- Indian Chemical Council (ICC). (2019). Bromine Safety Handbook.
- ResearchGate. (2025). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ResearchGate. (n.d.).
- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Chegg. (2023). Show the complete mechanism for all of the following reactions: A.
- D'hooghe, M., & De Kimpe, N. (2021). Synthetic Access to Aromatic α-Haloketones.
- BenchChem. (n.d.). 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone.
- Bauri, A. K. (n.d.). REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. European Journal of Biomedical and Pharmaceutical Sciences.
- YouTube. (2024).
- ChemicalBook. (2024). How does NBS work in organic chemistry?.
- Zenodo. (n.d.).
- ChemicalBook. (n.d.). 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis.
- Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.
- Chemistry Stack Exchange. (2020).
- The Royal Society of Chemistry. (n.d.).
- Michigan State University. (n.d.).
- McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 22.
- ResearchGate. (2025).
- Master Organic Chemistry. (n.d.).
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.
- ResearchGate. (n.d.).
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- BenchChem. (n.d.). 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone.
- YouTube. (2019).
- Organic Chemistry Portal. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source.
- MedchemExpress.com. (n.d.). 2-Bromo-1-(2-methoxyphenyl)ethanone.
- Chemistry LibreTexts. (2022). 16.
- ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone.
- BLDpharm. (n.d.). 2-Bromo-1-(2-methoxyphenyl)ethanone.
- NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
- Michigan State University. (n.d.).
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g.
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Validation & Comparative
Characterization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone using NMR and MS
An In-Depth Comparative Guide to the Spectroscopic Characterization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
This guide provides a comprehensive analysis of this compound, a key intermediate in synthetic organic chemistry. We will delve into its structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comparison with alternative analytical methods and a structurally related compound to provide a complete contextual understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a disubstituted α-bromoacetophenone derivative. Compounds of this class are valuable precursors for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. The presence of two bromine atoms, a methoxy group, and a reactive α-bromo ketone functionality necessitates unambiguous structural confirmation to ensure the integrity of subsequent synthetic steps. This guide establishes a robust analytical framework for its characterization, grounded in fundamental spectroscopic principles and comparative data analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
The Scientific Rationale: Predicting the Spectrum
In the absence of a publicly available, experimentally verified spectrum for this specific molecule, we can predict the spectral features with high accuracy. This predictive process relies on the principle of additivity of substituent chemical shift effects and comparison with structurally similar, well-characterized molecules. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atoms (-Br) exert predictable influences on the chemical shifts of nearby protons and carbons.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-keto methylene protons, and the methoxy protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | Doublet (d) | 1H | H-6 | This proton is ortho to the carbonyl group, which is strongly deshielding. It appears as a doublet due to coupling with H-4. |
| ~ 7.55 | Doublet of Doublets (dd) | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the para-bromine and ortho-carbonyl groups. |
| ~ 6.90 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-donating methoxy group, causing it to be the most shielded (upfield) of the aromatic protons. It is split into a doublet by H-4. |
| ~ 4.45 | Singlet (s) | 2H | -C(=O)CH₂Br | The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), resulting in a significant downfield shift. They appear as a singlet as there are no adjacent protons. This is consistent with data for similar α-bromoacetophenones.[1] |
| ~ 3.90 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are shielded relative to the aromatic and methylene protons and appear as a characteristic singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 190.0 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~ 158.0 | C-2 (C-OCH₃) | This aromatic carbon is attached to the strongly shielding methoxy group. |
| ~ 135.0 | C-4 | Aromatic carbon deshielded by the adjacent bromine and carbonyl influence. |
| ~ 132.0 | C-6 | Aromatic carbon deshielded by the adjacent carbonyl group. |
| ~ 128.0 | C-1 (C-C=O) | The quaternary carbon to which the acetyl group is attached. |
| ~ 115.0 | C-5 (C-Br) | The carbon atom directly bonded to bromine. |
| ~ 114.0 | C-3 | Aromatic carbon shielded by the ortho-methoxy group. |
| ~ 56.5 | -OCH₃ | The carbon of the methoxy group. |
| ~ 30.5 | -CH₂Br | The α-carbon, deshielded by both the carbonyl and bromine atoms. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique that provides the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of halogens.
The Scientific Rationale: Isotopic Abundance
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). A compound with one bromine atom will show two peaks of roughly equal intensity for the molecular ion (M⁺ and M+2). Consequently, a compound with two bromine atoms, such as our target molecule, will exhibit a highly characteristic isotopic pattern for the molecular ion with three peaks in a 1:2:1 ratio (M⁺, M+2, M+4). This pattern is a definitive signature for the presence of two bromine atoms.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z Value | Assignment | Rationale |
| 308, 310, 312 | [M]⁺ | Molecular ion peak cluster (ratio approx. 1:2:1), corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. |
| 229, 231 | [M - Br]⁺ | Loss of one bromine radical from the molecular ion. The remaining fragment still contains one bromine, hence the 1:1 isotopic pattern. |
| 215, 217 | [M - CH₂Br]⁺ | Result of α-cleavage, a common fragmentation for ketones, where the C-C bond next to the carbonyl breaks. This fragment corresponds to the 5-bromo-2-methoxybenzoyl cation and shows a 1:1 isotopic pattern. |
| 187 | [C₇H₆OBr]⁺ | Loss of CO from the 5-bromo-2-methoxybenzoyl cation. |
Visualization of the Analytical Workflow
Caption: Workflow for the characterization of the target compound.
Visualization of Predicted Mass Spectrometry Fragmentation
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC-MS) system for volatile compounds.[2]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Part 3: Comparison with Alternative Analytical Techniques
While NMR and MS provide the most definitive structural data, other techniques offer complementary information.
| Technique | Information Provided | Comparison with NMR/MS |
| FT-IR Spectroscopy | Identifies functional groups. For this molecule, expect strong C=O stretch (~1690 cm⁻¹), C-O stretches for the ether (~1250 cm⁻¹), and C-Br stretches (~600-700 cm⁻¹). | FT-IR confirms the presence of key functional groups but does not provide information on their connectivity or the overall atomic framework. It is a good preliminary check but insufficient for full characterization. |
| Elemental Analysis | Determines the percentage composition of C, H, N, S. | Provides the empirical formula. While it can validate the molecular formula derived from MS, it gives no structural information. It is highly dependent on sample purity. |
NMR and MS are superior for unambiguous structural elucidation because they provide a detailed map of the atomic connectivity and molecular weight, which these other methods cannot.[3]
Part 4: Comparative Analysis with a Related Compound
To highlight the influence of substituents on spectral data, we can compare our target molecule with the well-characterized 2-Bromo-1-(4-methoxyphenyl)ethanone .
| Feature | 2-Bromo-1-(5-bromo-2-methoxy phenyl)ethanone (Target) | 2-Bromo-1-(4-methoxy phenyl)ethanone (Reference) |
| Symmetry | Asymmetric aromatic substitution. | Symmetric (para-substituted) aromatic ring. |
| ¹H NMR (Aromatic) | Three distinct signals (doublet, doublet of doublets, doublet). | Two signals, both doublets, due to symmetry. The protons ortho to the carbonyl appear around 7.97 ppm, and those ortho to the methoxy group appear around 6.96 ppm.[4] |
| MS (Molecular Ion) | 1:2:1 pattern for two bromine atoms (m/z 308, 310, 312). | 1:1 pattern for one bromine atom (m/z 228, 230).[5] |
This comparison demonstrates how the position and number of substituents dramatically alter the NMR and MS spectra, reinforcing the importance of detailed analysis for each unique compound. The symmetry in the reference compound simplifies the aromatic region of the ¹H NMR spectrum, while the additional bromine in our target compound provides a clear and definitive 1:2:1 isotopic signature in the mass spectrum.
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic use of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The predicted NMR spectra provide a detailed map of the proton and carbon environments, shaped by the electronic effects of the methoxy and bromine substituents. Mass spectrometry offers definitive confirmation of the molecular weight and the presence of two bromine atoms through its unique 1:2:1 isotopic cluster. By comparing these expected results with alternative techniques and related known compounds, we establish a robust and self-validating framework for the unequivocal identification of this important synthetic intermediate.
References
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Xie, L. Y.; et al. (2013). Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. J. Org. Chem. Available from: [Link]
-
Beilstein Journals. (2014). Supplementary Information for Regioselective synthesis of bromophenols by a one-pot bromination–degradation of arenesulfonic acids. Available from: [Link]
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Meeran, M. N.; et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre. Available from: [Link]
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Zenodo. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]
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Sato, K.; et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2019). Synthesis and Characterization of some substituted chalcones. Available from: [Link]
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Royal Society of Chemistry. (2012). Supporting Information for Bio-inspired synthesis of substituted acetophenones from styrenes. Available from: [Link]
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Zhang, J.; et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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Royal Society of Chemistry. (2013). Supporting Information for Highly selective Wacker reaction of styrene derivatives. Available from: [Link]
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Oriental Journal of Chemistry. (1998). Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Available from: [Link]
-
Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Available from: [Link]
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PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available from: [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]
-
PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. Available from: [Link]
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NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Available from: [Link]
-
Canadian Science Publishing. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Available from: [Link]
Sources
A Guide to the ¹H NMR Spectroscopic Analysis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a halogenated and methoxylated acetophenone derivative with potential applications in organic synthesis and medicinal chemistry. By comparing its expected spectral features with those of structurally related analogs, this document aims to provide researchers with a robust framework for interpreting their own experimental data.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of proton nuclei. When a molecule is placed in a strong magnetic field, its protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local chemical environment of each proton.[1] This sensitivity allows us to deduce a wealth of structural information, including the number of different types of protons, their relative numbers, their electronic environment, and how they are connected through covalent bonds.
For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and purity. The spectrum will reveal characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons adjacent to the carbonyl and bromide, each with a distinct chemical shift, multiplicity (splitting pattern), and integration value.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found, we can confidently predict its key features based on established principles of NMR spectroscopy and data from analogous compounds.[2][3][4] The analysis of the chemical structure suggests we should expect signals in four distinct regions of the spectrum.
Molecular Structure:
Caption: Molecular structure of this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Justification |
| H-3 | ~ 7.6 | Doublet (d) | 1H | Located ortho to the electron-withdrawing carbonyl group and meta to the bromine atom. The ortho coupling to H-4 will result in a doublet. |
| H-4 | ~ 7.1 | Doublet of doublets (dd) | 1H | Situated between the bromine atom and the methoxy group. It will be split by both H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz). |
| H-6 | ~ 7.7 | Doublet (d) | 1H | Positioned ortho to the bromine atom and meta to the carbonyl group. The meta coupling to H-4 will result in a doublet. |
| OCH₃ | ~ 3.9 | Singlet (s) | 3H | The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a singlet. Its chemical shift is in the typical range for methoxy groups on an aromatic ring. |
| CH₂Br | ~ 4.5 | Singlet (s) | 2H | The two methylene protons are adjacent to a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This will shift the signal significantly downfield. As there are no adjacent protons, the signal will be a singlet. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, it is instructive to compare the expected spectrum with the known ¹H NMR data of similar molecules. This comparative approach allows us to observe the influence of specific structural modifications on the chemical shifts and coupling constants.
Case Study 1: 2-Bromo-1-(4-methoxyphenyl)ethanone
The ¹H NMR spectrum of this compound shows a singlet for the CH₂Br protons at approximately 4.5 ppm.[5] The aromatic region displays two doublets, one around 8.17 ppm and the other at 7.49 ppm, characteristic of a para-substituted benzene ring. The methoxy group appears as a singlet at 3.81 ppm.[5]
Comparison: The downfield shift of the CH₂Br protons in our target molecule is expected to be similar due to the presence of the adjacent carbonyl and bromine. The aromatic region will be more complex due to the different substitution pattern.
Case Study 2: 2-Bromo-2',5'-dimethoxyacetophenone
This compound features two methoxy groups on the aromatic ring. Its ¹H NMR spectrum shows two singlets for the methoxy groups at 3.904 and 3.789 ppm.[6] The aromatic protons appear as a doublet at 7.352 ppm, a doublet of doublets at 7.070 ppm, and another doublet at 6.945 ppm.[6] The CH₂Br group is observed as a singlet at 4.604 ppm.[6]
Comparison: The chemical shift of the CH₂Br group is very close to our prediction. The complexity of the aromatic region in this analog, with its distinct coupling patterns, supports our expectation of a similarly complex pattern for this compound.
Case Study 3: 2-Bromo-5-methoxyphenol
While not an ethanone, this compound shares the same substitution pattern on the aromatic ring as our target molecule (a substituent at C1, bromine at C5, and methoxy at C2). The aromatic protons in this molecule show a doublet at 7.32 ppm, a doublet at 6.45 ppm, and a doublet of doublets at 6.34 ppm.[7]
Comparison: This example provides a good indication of the coupling patterns we can expect for the aromatic protons in our target molecule, specifically the presence of ortho and meta couplings. The absolute chemical shifts will differ due to the presence of the bromoacetyl group instead of a hydroxyl group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Workflow for ¹H NMR Analysis:
Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton signal does not typically interfere with the signals of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. Proper shimming is essential for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16 to 32 for a sample of this concentration), relaxation delay, and spectral width.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons contributing to each peak.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in Hertz (Hz).
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals corresponding to its aromatic, methoxy, and methylene protons. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by drawing comparisons with structurally related molecules, researchers can confidently assign the signals in their experimentally obtained spectra. The detailed experimental protocol provided in this guide serves as a reliable starting point for acquiring high-quality data, which is paramount for the unambiguous structural verification of this and other novel compounds in the drug discovery pipeline.
References
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). [Link]
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TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
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Beilstein Journals. (n.d.). Supplementary Information. [Link]
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Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). [Link]
-
ResearchGate. (n.d.). 1 H NMR of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one. [Link]
-
Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. [Link]
-
ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Link]
-
PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
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Purity analysis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone by HPLC
A Senior Application Scientist's Guide to the Purity Analysis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone by HPLC
Introduction
In the landscape of pharmaceutical synthesis and drug development, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. This compound (CAS No. 67639-58-1) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted aromatic ring and an α-bromo ketone moiety, makes it a versatile but potentially reactive intermediate. Consequently, a robust, accurate, and reliable analytical method for determining its purity is paramount.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will explore the rationale behind method development, compare HPLC with alternative analytical techniques, and provide detailed experimental protocols. This document is intended for researchers, analytical scientists, and quality control professionals who require a comprehensive understanding of how to approach the purity assessment of this critical intermediate.
Physicochemical Characteristics of the Analyte
A successful analytical method is built upon a fundamental understanding of the analyte's properties. This compound is a solid compound with the empirical formula C₉H₈Br₂O₂ and a molecular weight of approximately 307.97 g/mol .[1] Its structure, containing a methoxy-substituted phenyl ring, imparts significant hydrophobicity, making it well-suited for reverse-phase HPLC. The presence of the acetophenone chromophore provides strong UV absorbance, which is the cornerstone of its detection and quantification by HPLC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67639-58-1 | |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | [1] |
| Physical Form | Solid | |
| Key Structural Features | Aromatic ketone, two bromine substituents, one methoxy group | - |
| Predicted Analytical Behavior | Strong UV absorbance; suitable for reverse-phase chromatography | - |
Primary Analytical Technique: Reverse-Phase HPLC
For non-volatile, polar to moderately non-polar compounds like this compound, reverse-phase HPLC with UV detection is the industry-standard analytical technique. Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from structurally similar impurities.
Causality Behind Experimental Choices
The development of a successful HPLC method is a logical process, where each parameter is chosen to achieve a specific analytical goal: the separation of all potential impurities from the main analyte peak with optimal resolution and peak shape.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. The hydrophobic C18 chains interact with the non-polar aromatic ring of the analyte, providing effective retention. For aromatic ketones, columns with high carbon load and end-capping are preferred to minimize peak tailing caused by secondary interactions with residual silanols.
-
Mobile Phase Composition: The mobile phase must be tuned to achieve an optimal retention time (typically 3-10 minutes for the main peak).
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. A gradient elution (e.g., starting at 50% acetonitrile and increasing to 95%) is highly recommended. This ensures that early-eluting polar impurities are well-retained and late-eluting non-polar impurities are eluted in a reasonable time, preventing carryover.
-
Aqueous Component: Purified water is standard. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to the mobile phase. This suppresses the ionization of any acidic silanols on the column surface, leading to improved peak symmetry for the ketone.
-
-
Detector Selection and Wavelength: A Diode Array Detector (DAD) is superior to a standard UV detector.
-
Wavelength Selection: The optimal wavelength is the absorbance maximum (λmax) of the analyte, which maximizes sensitivity. For the acetophenone chromophore, this is typically in the 240-260 nm range.
-
Peak Purity Analysis: A DAD acquires the entire UV spectrum at each point across a peak. This allows for peak purity analysis, a critical function that compares spectra across the peak to detect co-eluting impurities. This is a self-validating aspect of the protocol; a "pure" peak will have identical spectra from upslope to downslope.
-
Logical Workflow for HPLC Purity Analysis
The following diagram illustrates the comprehensive workflow for the purity determination of this compound by HPLC.
Sources
A Comparative Spectroscopic Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone and its Analogs
For the discerning researcher in drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth spectroscopic analysis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a halogenated acetophenone derivative of interest. In the absence of directly published experimental spectra for this specific molecule, this guide presents a robust predictive analysis grounded in the established principles of spectroscopic techniques and a comparative study with structurally related analogs. By examining the nuanced differences in spectral data, we can confidently anticipate the spectroscopic signature of our target compound and provide a framework for its empirical verification.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
In the synthesis of complex organic molecules, confirmation of the desired chemical structure is a critical checkpoint. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic and functional group landscape. For a molecule like this compound, with its multiple substitution patterns on the aromatic ring, these techniques are indispensable for verifying the correct isomeric form and ensuring purity. This guide will delve into the expected spectral characteristics of this compound, drawing parallels with known brominated acetophenones to build a comprehensive analytical picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Framework: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as halogens and carbonyls, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The multiplicity of a signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.
Comparative Analysis: Let's examine the ¹H NMR data of some relevant acetophenone derivatives to predict the spectrum of this compound.
| Compound | Ar-H Chemical Shifts (δ, ppm) | -CH₂Br Chemical Shift (δ, ppm) | Methoxy (-OCH₃) Chemical Shift (δ, ppm) |
| 2-bromo-1-phenylethanone[1] | 8.00 (d), 7.63 (t), 7.51 (t) | 4.48 (s) | N/A |
| 2-bromo-1-(4-methoxyphenyl)ethanone[1] | 7.98 (d), 6.97 (d) | 4.41 (s) | 3.89 (s) |
| 2-bromo-1-(4-bromophenyl)ethanone[1] | 7.86 (d), 7.65 (d) | 4.12 (s) | N/A |
| Predicted: this compound | ~7.8 (d), ~7.6 (dd), ~7.0 (d) | ~4.5 (s) | ~3.9 (s) |
Predicted ¹H NMR Spectrum of this compound:
-
Aromatic Protons: We anticipate three signals in the aromatic region. The proton ortho to the carbonyl group (C6-H) will be a doublet, likely around 7.8 ppm. The proton between the two bromine atoms (C4-H) will be a doublet of doublets around 7.6 ppm. The proton ortho to the methoxy group (C3-H) will be a doublet around 7.0 ppm, shifted upfield due to the electron-donating nature of the methoxy group.
-
Methylene Protons (-CH₂Br): A sharp singlet is expected for the two equivalent protons of the bromomethyl group. Its chemical shift will be in the range of 4.5 ppm, influenced by the adjacent electron-withdrawing carbonyl and bromine.
-
Methoxy Protons (-OCH₃): A singlet for the three equivalent methoxy protons is predicted around 3.9 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Theoretical Framework: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. Carbonyl carbons are characteristically found far downfield (160-220 ppm).[2] Carbons attached to electronegative atoms like bromine and oxygen will also be shifted downfield.
Comparative Analysis:
| Compound | C=O Chemical Shift (δ, ppm) | Ar-C Chemical Shifts (δ, ppm) | -CH₂Br Chemical Shift (δ, ppm) | Methoxy (-OCH₃) Chemical Shift (δ, ppm) |
| 2-bromo-1-phenylethanone[1] | 191.3 | 133.9, 128.9, 128.8 | 31.0 | N/A |
| 2-bromo-1-(4-methoxyphenyl)ethanone[1] | 189.9 | 164.1, 131.9, 126.8, 114.0 | 30.7 | 55.6 |
| 2-bromo-1-(4-bromophenyl)ethanone[1] | 190.4 | 132.6, 132.2, 130.4, 129.3 | 30.4 | N/A |
| Predicted: this compound | ~190 | ~158, ~135, ~132, ~120, ~115, ~114 | ~32 | ~56 |
Predicted ¹³C NMR Spectrum of this compound:
-
Carbonyl Carbon (C=O): The carbonyl carbon is expected to resonate around 190 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the aromatic region. The carbon bearing the methoxy group (C2) will be significantly downfield (~158 ppm). The carbon attached to the carbonyl group (C1) will be around 132 ppm. The carbon with the bromine substituent (C5) will be shifted upfield to around 115 ppm. The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.
-
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is predicted to be around 32 ppm.
-
Methoxy Carbon (-OCH₃): The methoxy carbon should appear around 56 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Key Vibrational Frequencies:
-
C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is characteristic of an aryl ketone.
-
C-Br Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of carbon-bromine bonds.
-
C-O Stretch: The C-O stretch of the methoxy group will likely appear as a strong band around 1250 cm⁻¹.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
-
Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.
Comparative Data:
| Compound | C=O Stretch (cm⁻¹) |
| 2-bromo-1-(m-tolyl)ethanone[1] | 1732 |
| 2,4'-Dibromoacetophenone[3] | (Predicted) |
Based on the structure of this compound, a strong carbonyl absorption around 1690 cm⁻¹ is expected.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing the molecular weight and structural information. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular weight of C₉H₈Br₂O₂ is 307.97 g/mol .[4] We expect to see a cluster of peaks for the molecular ion around m/z 306, 308, and 310, corresponding to the different combinations of bromine isotopes. The relative intensities of these peaks will be approximately 1:2:1.
-
Key Fragmentations:
-
Loss of a bromine radical (•Br) would lead to a fragment at m/z 227/229.
-
Loss of the bromomethyl radical (•CH₂Br) would result in a fragment at m/z 213/215.
-
The acylium ion, [M-CH₂Br]⁺, is a likely prominent fragment.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.
Instrumental Acquisition:
-
Record a background spectrum of the clean, empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Instrumental Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or a gas chromatograph inlet.
-
Ionize the sample using a standard EI source (70 eV).
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).
Visualizing the Workflow
The general workflow for the complete spectroscopic analysis is depicted below.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging comparative data from analogous compounds and fundamental spectroscopic principles, we have established a robust set of expected spectral characteristics. This information serves as a valuable resource for researchers working with this and related compounds, enabling them to confidently identify and characterize their synthesized materials. The provided experimental protocols offer a clear path for the empirical validation of these predictions.
References
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.).
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Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone and Its Analogs
Introduction: Unlocking the Therapeutic Potential of α-Bromoketones
In the landscape of medicinal chemistry, the α-bromoketone moiety is a cornerstone for designing targeted therapeutic agents. This functional group serves as a versatile electrophilic warhead, capable of forming covalent bonds with nucleophilic residues in biological targets, leading to potent and often irreversible inhibition. The compound 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone belongs to this promising class of molecules.[1] Its structure, featuring a substituted phenyl ring, offers a rich scaffold for analog development, allowing for the fine-tuning of electronic properties, steric hindrance, and metabolic stability.
This guide provides an in-depth comparison of the biological activities of analogs derived from this core structure. Drawing upon extensive research into related chemical families, such as chalcones, we will explore the critical structure-activity relationships (SAR) that govern their efficacy, particularly in the context of anticancer activity.[2][3][4] We will dissect the causal mechanisms behind experimental designs and present validated protocols for researchers aiming to explore this chemical space.
The Core Scaffold: Decoding Structure-Activity Relationships (SAR)
The biological activity of a 2-bromo-1-(phenyl)ethanone derivative is not dictated by a single feature but by the synergistic interplay of its components. The parent structure can be deconstructed into three key regions for SAR analysis: the α-bromoacetyl group, the phenyl ring, and its substituents (bromo and methoxy groups).
-
The α-Bromoacetyl Moiety : This is the primary reactive center. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack from amino acid residues like cysteine or histidine within an enzyme's active site. This reactivity is fundamental to its potential as an enzyme inhibitor.[5]
-
The Phenyl Ring and Methoxy Group (-OCH₃) : The 2-methoxy substituent is a crucial element. Its electron-donating nature can influence the reactivity of the carbonyl group and affect the overall conformation of the molecule. Furthermore, methoxy groups are common in many biologically active natural products and can play a significant role in binding affinity and selectivity.[6]
-
Halogen Substituents (-Br) : The bromine atom at the 5-position of the phenyl ring significantly modulates the compound's properties. Halogens are known to increase lipophilicity, which can enhance membrane permeability and cellular uptake.[7] They can also engage in halogen bonding, a specific non-covalent interaction that can contribute to target binding affinity. The presence and position of halogens on the phenyl ring are therefore key variables for analog design.
The general synthetic approach to create these molecules often involves the bromination of a substituted acetophenone, a straightforward yet powerful method for generating a library of analogs for screening.[8][9]
Caption: General workflow for the synthesis of 2-bromo-1-phenylethanone analogs.
Comparative Biological Profile: A Focus on Anticancer Activity
While analogs of this compound may exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties, the most extensively studied application for structurally related compounds like chalcones is in oncology.[3][4][10]
Mechanism of Action: Inducing Cancer Cell Death
Many synthetic chalcones and related α,β-unsaturated ketones exert their anticancer effects by inducing apoptosis (programmed cell death).[2][11][12] This is a highly desirable mechanism for an anticancer agent, as it is a controlled process that minimizes inflammation. The primary mechanisms include:
-
Induction of Oxidative Stress : The compounds can increase the levels of reactive oxygen species (ROS) within cancer cells.[2][11] While normal cells have robust antioxidant defenses, cancer cells often have a compromised redox balance, making them more vulnerable to ROS-induced damage, which can trigger the apoptotic cascade.
-
Mitochondrial (Intrinsic) Pathway Activation : Elevated ROS can lead to the loss of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c.[11] This initiates a cascade involving the activation of caspase-9 and the executioner caspase-3, leading to cell death.[11][12]
-
Death Receptor (Extrinsic) Pathway : Some analogs may also activate extrinsic pathways by engaging with death receptors on the cell surface, leading to the activation of caspase-8.[2]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Quantification via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death. [13]Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Treatment : Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge.
-
Washing : Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells on a flow cytometer immediately.
-
Data Analysis : The cell population will be segregated into four quadrants:
-
Q1 (Annexin V-/PI-) : Live cells
-
Q2 (Annexin V+/PI-) : Early apoptotic cells
-
Q3 (Annexin V+/PI+) : Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+) : Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
In vivo studies are critical for validating the therapeutic potential of lead compounds. [3][14]A common approach is to use immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Tumor Implantation : Subcutaneously inject human cancer cells (e.g., 1x10⁶ A549 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment : Randomize the mice into groups (e.g., n=5-8 per group):
-
Vehicle Control (e.g., saline or DMSO/PEG solution)
-
Test Compound (e.g., 20 mg/kg, administered intraperitoneally)
-
Positive Control (e.g., a standard chemotherapy drug)
-
-
Monitoring : Monitor tumor volume and body weight every 2-3 days for a period of 3-4 weeks. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint : At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
Analysis : Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Insights from the broader family of chalcones and related structures strongly suggest that analogs of this compound are likely to possess significant anticancer activity, primarily through the induction of apoptosis. [2][15][16] The key to unlocking this potential lies in systematic analog synthesis and rigorous biological evaluation. By modifying the substitution patterns on the phenyl ring, researchers can optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for screening these analogs and identifying lead candidates.
Future work should focus on synthesizing a focused library of analogs to build a comprehensive SAR model. Promising compounds should then be advanced to more complex in vivo studies to evaluate their efficacy, toxicity, and potential for clinical translation. [14]The integration of computational docking and molecular dynamics simulations could further accelerate the discovery process by predicting target interactions and guiding rational drug design. [10]
References
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Saleem, M., et al. (2018). Synthesis of Chalcones with Anticancer Activities. MDPI. Available at: [Link]
-
Li, J., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line. PubMed. Available at: [Link]
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Lee, J., et al. (2023). Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents. PubMed. Available at: [Link]
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Al-Shakban, M., et al. (2022). In vivo Study of Chalcone Loaded Carbon Dots for Enhancement of Anticancer and Bioimaging Potencies. PubMed Central. Available at: [Link]
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Rojas, N., et al. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. PubMed Central. Available at: [Link]
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Al-Salahi, R., et al. (2013). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PubMed Central. Available at: [Link]
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de Oliveira, M. R., et al. (2018). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. MDPI. Available at: [Link]
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Santos, E., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health. Available at: [Link]
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Salehi, B., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. Available at: [Link]
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Tadesse, M., et al. (2021). Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives. PubMed. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
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ResearchGate. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. ResearchGate. Available at: [Link]
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Fassihi, A., et al. (2012). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. Available at: [Link]
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Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Solubility of Things. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. PubChem. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. PubChem. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone. PubChem. Available at: [Link]
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Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. PubMed Central. Available at: [Link]
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ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]
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Sable, P., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth comparison of validated analytical methods for 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a key building block in various synthetic pathways. The methodologies discussed herein are grounded in the principles of scientific integrity, drawing from established analytical practices and the authoritative standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The selection of an appropriate analytical technique is not merely a procedural choice; it is a decision dictated by the specific questions being asked about the analyte. Whether the primary concern is purity, identity, or the quantification of trace impurities, a fit-for-purpose analytical method is paramount. This guide will explore the validated application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound.
The Critical Role of Method Validation
Before delving into specific techniques, it is essential to understand the "why" behind method validation. An unvalidated analytical method yields data without context or assurance of reliability. Method validation, as outlined in the ICH Q2(R2) guidelines, provides documented evidence that a method is suitable for its intended purpose.[1][2][4] This involves a systematic evaluation of various performance characteristics, which will be detailed for each technique discussed.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is often the primary choice for assessing the purity and potency of pharmaceutical intermediates due to its versatility, high resolution, and amenability to a wide range of analytes. For a compound like this compound, a reversed-phase HPLC method with UV detection is a robust and reliable approach.
The "Why" Behind the HPLC Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the brominated aromatic ketone, which will be well-retained and separated from more polar impurities. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target analyte while also providing the resolution needed to separate it from closely related impurities, such as starting materials or over-brominated byproducts. UV detection is selected due to the presence of a chromophore in the molecule, allowing for sensitive and linear quantification.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : Water
-
Mobile Phase B : Acetonitrile
-
Gradient Elution :
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 254 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Validation Data Summary for HPLC Method
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | Peak purity index > 0.999 for the analyte peak in the presence of spiked impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 0.05 - 1.5 mg/mL. |
| Accuracy | 98.0% - 102.0% recovery | 99.2% - 101.5% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% for six replicate injections of the standard. |
| Intermediate Precision | RSD ≤ 3.0% | RSD = 1.5% (analysis on a different day with a different analyst). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.05 µg/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.015 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation
For a semi-volatile compound such as this compound, GC-MS offers excellent sensitivity and structural confirmation capabilities. It is particularly well-suited for identifying and quantifying volatile impurities that may not be readily detected by HPLC.
The "Why" Behind the GC-MS Method Design
The use of a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is ideal for the separation of halogenated aromatic compounds. The temperature programming allows for the efficient separation of analytes with a range of boiling points. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are invaluable for structural elucidation and impurity identification.
Detailed Experimental Protocol: GC-MS
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 280 °C
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C, hold for 5 min.
-
-
Transfer Line Temperature : 290 °C
-
Ion Source Temperature : 230 °C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Scan Range : 50-400 m/z.
-
Sample Preparation : Prepare a 1 mg/mL solution in ethyl acetate. Inject 1 µL in split mode (e.g., 20:1 split ratio).
Validation Data Summary for GC-MS Method (for Impurity Profiling)
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | Unique mass spectrum and retention time for the analyte and known impurities. | No co-eluting peaks with interfering mass spectra. |
| Linearity (for impurities) | Correlation coefficient (r²) ≥ 0.995 | r² > 0.997 for key potential impurities. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.1 µg/mL for most impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.03 µg/mL for most impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the identity of this compound and for characterizing any potential isomeric impurities.
The "Why" Behind NMR Analysis
¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. For this compound, NMR can definitively confirm the substitution pattern on the aromatic ring and the presence of the bromoacetyl group.
Detailed Experimental Protocol: NMR
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃.
-
¹H NMR Acquisition :
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Acquisition :
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Representative NMR Data
-
¹H NMR (400 MHz, CDCl₃) :
-
A singlet for the methoxy group protons (~3.9 ppm).
-
A singlet for the methylene protons of the bromoacetyl group (~4.4 ppm).
-
A series of aromatic proton signals in the range of 6.8-7.8 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR (100 MHz, CDCl₃) :
-
A signal for the methoxy carbon (~56 ppm).
-
A signal for the methylene carbon of the bromoacetyl group (~30 ppm).
-
A signal for the carbonyl carbon (~190 ppm).
-
Six distinct signals for the aromatic carbons, with chemical shifts influenced by the bromo and methoxy substituents.
-
Comparative Analysis and Method Selection Workflow
The choice between these powerful analytical techniques depends on the specific analytical goal. The following diagram illustrates a logical workflow for method selection.
Caption: Workflow for selecting the appropriate analytical method.
Conclusion: A Multi-faceted Approach to Ensure Quality
The comprehensive analysis of this compound necessitates a multi-faceted approach. While HPLC-UV stands out as the primary technique for routine quality control, offering robust and reproducible data for purity and assay, GC-MS provides a powerful complementary method for the identification of volatile and unknown impurities. NMR spectroscopy remains the definitive tool for absolute structural confirmation.
By employing these validated analytical methods, researchers and drug development professionals can ensure the quality, consistency, and integrity of their synthetic intermediates, thereby building a solid foundation for the successful development of novel chemical entities.
References
-
ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023). European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Executive Summary
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a poly-halogenated aromatic ketone, a class of compounds frequently utilized as intermediates in complex organic synthesis, particularly in pharmaceutical and materials science research. Its molecular structure, featuring an α-bromo ketone moiety and an additional bromine on the aromatic ring, confers significant reactivity. This reactivity, while valuable for synthesis, also classifies the compound and its associated waste streams as hazardous. Improper disposal poses substantial risks to personnel and the environment.
This document provides a comprehensive, step-by-step protocol for the safe handling, segregation, and ultimate disposal of this compound. The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring a self-validating system for laboratory professionals. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind each procedural step, fostering a culture of safety and environmental stewardship.
Hazard Identification and Inherent Risks
Understanding the hazard profile of a chemical is the cornerstone of its safe management. While a specific, dedicated Safety Data Sheet (SDS) for this compound (CAS No. 67639-58-1) is not widely available, its structural analogues provide a reliable basis for risk assessment. The primary hazards stem from its nature as a reactive α-bromo ketone and a brominated organic compound.
Analogous compounds are known skin, eye, and respiratory irritants.[1][2][3] The α-bromo ketone functional group, in particular, is a known lachrymator and can act as an alkylating agent, necessitating stringent handling protocols to prevent exposure.[4][5]
Table 1: Hazard Profile Based on Structural Analogues
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Field Insight |
| Skin Corrosion/Irritation | ⚠️ | Warning | H315: Causes skin irritation.[1][2][3] | The electrophilic nature of the carbon bearing the α-bromine makes the molecule reactive towards biological nucleophiles on the skin, leading to irritation or burns. |
| Serious Eye Damage/Irritation | ⚠️ | Warning | H319: Causes serious eye irritation.[1][2][3] | As a lachrymator, even vapor exposure can cause significant irritation, redness, and tearing. Direct contact can lead to severe damage.[4][5] |
| Respiratory Irritation | ⚠️ | Warning | H335: May cause respiratory irritation.[1][2][3] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. All handling of the solid must be done in a ventilated enclosure. |
| Hazardous to the Aquatic Environment | ⚠️ | Warning | H412: Harmful to aquatic life with long lasting effects.[1][3] | Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic organisms. Discharge to sewer systems is strictly prohibited.[6] |
The presence of carbon-bromine bonds firmly places this compound in the halogenated organic waste category. This classification is critical for disposal, as mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory settings.[7][8] Halogenated wastes require specific disposal technologies, typically high-temperature incineration with specialized scrubbers to neutralize the resulting hydrohalic acids (like HBr).[9][10]
Pre-Disposal Safety: Engineering Controls & PPE
Before any waste is handled, the immediate environment and the researcher must be adequately protected. These protocols are non-negotiable.
2.1 Mandatory Engineering Controls All handling of this compound, whether in its pure form or as waste, must be conducted within a properly functioning and certified laboratory chemical fume hood.[11] This is the primary barrier to prevent inhalation of dust or aerosols and to contain any accidental spills.
2.2 Required Personal Protective Equipment (PPE) The selection of PPE is dictated by the hazards identified in Section 1.0.
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Double-gloving is recommended during waste consolidation or spill cleanup.[11]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Due to the lachrymatory and corrosive potential, a face shield worn over safety goggles is mandatory when handling larger quantities or during any process with a risk of splashing.[5][11]
-
Body Protection: A fully-buttoned, long-sleeved lab coat is required. Ensure it is made of a suitable material to resist chemical splashes.
-
Respiratory Protection: A NIOSH-approved respirator may be required for cleaning up large spills. This should be determined by your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Waste Management and Disposal Protocol
The following protocol provides a direct, procedural workflow for the compliant disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation at the Point of Generation This is the most critical control point in the disposal process.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Solids."
-
Causality: As a brominated compound, this substance is defined as a halogenated organic waste.[7] Mixing it with non-halogenated solvents or solids would contaminate the entire volume, forcing the more expensive and energy-intensive halogenated disposal route for the entire container.[8] This is both environmentally and economically inefficient.
Step 2: Container Selection and Management
-
Action: Use a clearly labeled, sealable, airtight waste container compatible with the chemical. A glass bottle with a screw cap or a polyethylene container is typically suitable. The container must be kept closed at all times except when waste is actively being added.[11][12]
-
Causality: A sealed container prevents the release of vapors and protects the contents from reacting with atmospheric moisture or other contaminants. Proper material compatibility prevents degradation of the container.
Step 3: Accurate and Compliant Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "Waste this compound." List all other components if it is a mixture. Record the date the first waste was added (the "accumulation start date").
-
Causality: Federal and local regulations (such as those from the EPA's Resource Conservation and Recovery Act - RCRA) mandate accurate labeling for tracking, safety, and proper final disposal.[13] Incomplete or incorrect labeling can result in significant penalties and unsafe handling by disposal technicians.
Step 4: Waste Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator, away from drains, and in a secondary containment bin to control any potential leaks. Store it away from incompatible materials such as strong bases, amines, and oxidizing agents.[5][11]
-
Causality: The SAA provides a controlled, safe location for short-term waste storage. Secondary containment ensures that any failure of the primary container does not lead to an environmental release. Segregation from incompatibles prevents dangerous reactions within the lab.
Step 5: Final Disposal Arrangement
-
Action: Once the container is full or waste is no longer being generated, contact your institution's EH&S department to arrange for pickup. Do not dispose of this chemical down the drain or in regular trash.[6][8]
-
Causality: this compound is a hazardous waste that must be managed by a licensed professional waste disposal service.[2] The ultimate disposal method will be high-temperature incineration at a facility equipped with flue gas scrubbers capable of handling halogenated compounds.[9][10] You are responsible for the waste from "cradle to grave," meaning your responsibility extends to ensuring it is handled by a permitted transporter and facility.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill and Emergency Procedures
4.1 Small Spill (Contained within a Fume Hood)
-
Ensure all required PPE is being worn.
-
Absorb the spilled solid with an inert, dry material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[11]
-
Carefully sweep or scoop the absorbed material and spill residue into the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill surface with a suitable solvent (e.g., ethanol), and place the cleaning materials (wipes) into the same waste container.
-
Report the incident to your laboratory supervisor.
4.2 Large Spill (Outside of a Fume Hood)
-
Immediately evacuate all personnel from the affected area.
-
Alert others in the vicinity and secure the area to prevent entry.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Immediately call your institution's emergency number and report a chemical spill to the EH&S department.[11]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
References
-
Title: Bromination Process For Disposal Of Spilled Hazardous Materials Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Safety Data Sheet - 1-(4-Bromo-2-methoxyphenyl)ethanone Source: Angene Chemical URL: [Link]
-
Title: 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one Source: PubChem, National Institutes of Health URL: [Link]
-
Title: What is bromine and what are the safe disposal and recycling methods? Source: Ideal Response URL: [Link]
-
Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]
-
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Standard Operating Procedure: Bromine Source: Washington State University URL: [Link]
-
Title: Environmental Fact Sheet, Organobromine Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]
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Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, actionable protocols for the safe handling of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone (CAS Number: 67639-58-1), a compound whose structural alerts—notably the presence of an α-bromo ketone moiety and aromatic bromine atoms—necessitate stringent safety protocols. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, where every action is informed by scientific rationale.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
This compound is a solid organic compound.[1] While specific toxicological data for this exact molecule is limited, its classification can be inferred from analogous structures and functional groups. Safety Data Sheets (SDS) for structurally similar compounds, such as other substituted 2-bromoacetophenones, consistently highlight several key hazards:
-
Skin Corrosion/Irritation: α-Bromo ketones are known lachrymators and alkylating agents, capable of causing severe skin irritation or chemical burns upon contact.[2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[2][4][5]
-
Respiratory Irritation: As a fine powder, the compound poses a significant risk of respiratory tract irritation if inhaled.[3][4]
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed.[2][3]
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.[6] Therefore, our safety strategy must be built around robust engineering controls and a multi-layered Personal Protective Equipment (PPE) approach to eliminate these exposure pathways.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a comprehensive PPE strategy is mandatory. The selection of each component is deliberate, based on the identified hazards.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles (conforming to EN 166 or NIOSH standards) and a full-face shield. | Protects against airborne powder and accidental splashes.[7][8] Safety glasses are insufficient as they do not provide a seal against dust.[8] A face shield is crucial when handling larger quantities (>1g) or during transfers.[8][9] |
| Hand Protection | Double-gloving with disposable nitrile gloves (minimum). | Nitrile provides good protection against incidental contact.[8] Double-gloving minimizes the risk of exposure from a single glove failure. For extended handling or spill cleanup, heavy-duty chemical-resistant gloves (e.g., Butyl, Neoprene) are recommended.[10] Always inspect gloves before use and wash hands after removal.[7][11] |
| Body Protection | A clean, buttoned laboratory coat and, for weighing/transfer operations, a chemical-resistant apron. | The lab coat protects skin and personal clothing from contamination.[12] An apron provides an additional layer of protection against spills of the solid or its solutions.[9][10] |
| Respiratory Protection | Not required if all handling is performed within a certified chemical fume hood or powder containment enclosure. | Engineering controls are the primary method for respiratory protection.[13] If such controls are unavailable or fail, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) would be necessary, but this is a suboptimal scenario. |
| Footwear | Closed-toe, non-absorbent shoes. | Protects feet from spills and falling objects. Porous shoes (e.g., canvas) can absorb chemicals and are prohibited.[11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing risk. The following diagram and protocols outline the mandatory steps for handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
A. Preparation:
-
Pre-Work Checklist: Before any work begins, ensure the chemical fume hood is operational, the work area is clear, and spill kits and emergency contact information are accessible.[11][14]
-
Personal Protective Equipment: Don all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
B. Weighing and Transfer (to be performed exclusively inside a chemical fume hood):
-
Minimize Static: Use an anti-static gun or ionizer on the container and weigh boat, as static can cause the fine powder to disperse uncontrollably.
-
Container Handling: Keep the source container closed as much as possible.[15] Use a dedicated spatula to transfer small amounts of the powder to a tared weigh boat or vessel. Avoid pouring directly from the bottle to prevent contamination of the bottle threads.[15]
-
Work Surface: Conduct all transfers over a disposable, absorbent bench cover to contain any minor spills.[15]
-
Immediate Cleanup: After weighing, immediately close the source container. Use a wet wipe or a HEPA-filtered vacuum to clean the spatula and any residual powder from the balance and surrounding surfaces. Dry sweeping is prohibited as it will aerosolize the powder.[15]
C. Solution Preparation:
-
When dissolving the solid, always add the solid to the solvent slowly. This prevents splashing that can occur when pouring solvent onto a powder.
-
If the dissolution is exothermic, use an ice bath for temperature control.
Emergency & Disposal Plans
A. Spill Response:
-
Small Spill (<1g): Alert personnel in the immediate area. Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the mixture into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Large Spill (>1g): Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.
B. First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water and seek immediate medical attention.[7]
C. Disposal Plan:
-
Chemical Waste: All unreacted this compound and solutions containing it must be disposed of as hazardous chemical waste.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh boats, bench covers, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[12]
-
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of halogenated organic compounds.[12] Never discharge chemical waste to sewer systems.[7]
By integrating these scientifically-grounded procedures into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. Available from: [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]
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6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available from: [Link]
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Safety Data Sheet - 1-(4-Bromo-2-methoxyphenyl)ethanone. Angene Chemical. Available from: [Link]
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Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. Available from: [Link]
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Lab Safety Manual: Working with Hazardous Materials. Hampshire College. Available from: [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. Available from: [Link]
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UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. Available from: [Link]
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Personal Protective Equipment (PPE) - Glove Selection Chart. The University of Tennessee, Knoxville. Available from: [Link]
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2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Personal Protective Equipment. Auburn University. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
